1-[4-(2-Hydroxyethyl)phenyl]butan-1-one
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
917567-41-0 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-[4-(2-hydroxyethyl)phenyl]butan-1-one |
InChI |
InChI=1S/C12H16O2/c1-2-3-12(14)11-6-4-10(5-7-11)8-9-13/h4-7,13H,2-3,8-9H2,1H3 |
InChI Key |
KDPHYDYBEXWIBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)CCO |
Origin of Product |
United States |
Contextualization Within Modern Organic Chemistry and Medicinal Chemistry Research
In the landscape of modern organic chemistry, the synthesis and functionalization of aromatic ketones are of paramount importance. These compounds serve as versatile intermediates in the construction of more complex molecular architectures. The presence of a ketone functional group in 1-[4-(2-Hydroxyethyl)phenyl]butan-1-one offers a reactive site for a multitude of chemical transformations, including reductions, additions, and condensations.
From a medicinal chemistry perspective, the phenyl ketone scaffold is a recurring motif in a wide array of biologically active molecules. Phenyl ketone derivatives have garnered considerable attention for their potential pharmacological activities, which include hepatoprotective, anti-inflammatory, antimicrobial, antidiabetic, and anticancer properties. The introduction of a hydroxyethyl (B10761427) group to this core structure, as seen in this compound, can significantly influence the compound's physicochemical properties, such as solubility and its ability to form hydrogen bonds. These modifications are crucial for modulating interactions with biological targets.
Historical Perspective on the Synthesis and Study of Structurally Analogous Ketones
The synthesis of aromatic ketones, such as 1-[4-(2-Hydroxyethyl)phenyl]butan-1-one, is deeply rooted in the history of organic chemistry. The Friedel-Crafts acylation , discovered by Charles Friedel and James Crafts in 1877, remains a cornerstone for the preparation of these compounds. organic-chemistry.orggoogle.com This powerful reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride. nih.govquora.com
The general mechanism of the Friedel-Crafts acylation involves the formation of an acylium ion, a potent electrophile, which is then attacked by the electron-rich aromatic ring. A subsequent deprotonation step restores the aromaticity of the ring, yielding the desired aryl ketone. organic-chemistry.org Over the decades, numerous advancements and variations of this reaction have been developed to improve yields, regioselectivity, and substrate scope, and to employ milder and more environmentally friendly catalysts. google.com
The synthesis of structurally analogous ketones has often relied on this classic transformation. For example, the preparation of 4'-hydroxyacetophenone, a simple analog, can be achieved through the Fries rearrangement of phenyl acetate, a related electrophilic aromatic substitution. nih.gov The synthesis of more complex phenylbutanones often involves multi-step sequences that may incorporate a Friedel-Crafts acylation or a related strategy at a key step. The enduring legacy of this reaction underscores its fundamental importance in accessing the diverse array of aromatic ketones that are central to both academic research and industrial applications.
Rationale for Comprehensive Academic Investigation of 1 4 2 Hydroxyethyl Phenyl Butan 1 One
Established Synthetic Routes to this compound
Established methodologies for the synthesis of this compound primarily revolve around two strategic approaches: the acylation of a pre-functionalized phenyl ring or the modification of a pre-existing phenyl ketone. These routes are characterized by multi-step sequences involving key intermediates.
Multi-step Reaction Sequences and Key Intermediates
Two primary multi-step synthetic sequences can be proposed based on established organic reactions.
Route A: Friedel-Crafts Acylation of a Protected 2-Phenylethanol (B73330) Derivative
This pathway commences with 2-phenylethanol, where the reactive hydroxyl group is first protected to prevent interference with the subsequent Friedel-Crafts acylation. The protected intermediate is then acylated with butanoyl chloride or butyric anhydride (B1165640) to introduce the butanoyl group at the para position of the phenyl ring. A final deprotection step then yields the target compound.
Step 1: Protection of 2-Phenylethanol. The hydroxyl group of 2-phenylethanol is protected using a suitable protecting group (PG) that is stable under the acidic conditions of the Friedel-Crafts reaction. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS)) and benzyl (B1604629) ethers. masterorganicchemistry.comuwindsor.caoup.comchemistrysteps.com
Step 2: Friedel-Crafts Acylation. The protected 2-phenylethanol is then subjected to Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the reaction of the aromatic ring with an acylating agent, typically butanoyl chloride or butyric anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). pearson.com The reaction is typically directed to the para position due to the ortho,para-directing nature of the ethyl group.
Step 3: Deprotection. The final step involves the removal of the protecting group to unveil the hydroxyl functionality. For instance, silyl ethers can be readily cleaved using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF), while benzyl ethers are commonly removed by hydrogenolysis. oup.com
Route B: Etherification of 1-(4-Hydroxyphenyl)butan-1-one
This alternative strategy begins with a pre-formed phenyl ketone, 1-(4-hydroxyphenyl)butan-1-one, which is then functionalized with the 2-hydroxyethyl group.
Step 1: Synthesis of 1-(4-Hydroxyphenyl)butan-1-one. This key intermediate can be synthesized via two primary methods:
Fries Rearrangement of Phenyl Butyrate (B1204436): Phenyl butyrate, prepared by the esterification of phenol (B47542) with butyric acid or its derivative, undergoes an intramolecular rearrangement in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield a mixture of ortho and para-hydroxy isomers. researchgate.netsigmaaldrich.comchemrxiv.org The desired para-isomer, 1-(4-hydroxyphenyl)butan-1-one, can then be isolated. The ratio of ortho to para isomers is influenced by reaction conditions such as temperature and solvent. chemrxiv.org
Friedel-Crafts Acylation of Phenol: Direct acylation of phenol with butanoyl chloride and a Lewis acid can also produce 1-(4-hydroxyphenyl)butan-1-one. However, this reaction can be complicated by the reactivity of the hydroxyl group, which can coordinate with the Lewis acid, and the potential for O-acylation to form phenyl butyrate as a byproduct. nih.gov
Step 2: Etherification. The phenolic hydroxyl group of 1-(4-hydroxyphenyl)butan-1-one is then etherified to introduce the 2-hydroxyethyl moiety. This is typically achieved through a Williamson ether synthesis, reacting the phenoxide (formed by treating the phenol with a base like sodium hydroxide) with a suitable two-carbon electrophile such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide. A similar synthesis has been reported for the preparation of 4-[4-(2-Hydroxyethoxy)phenyl]butan-2-one from 4-(4-hydroxyphenyl)butan-2-one using 2-bromoethanol, sodium hydroxide, and sodium iodide. prepchem.com
Specific Reagents, Catalysts, and Reaction Conditions Employed in Synthesis
The successful execution of these synthetic routes hinges on the careful selection of reagents, catalysts, and reaction conditions.
| Reaction | Reagents | Catalysts | Typical Conditions | Reference(s) |
| Protection of Alcohol (as TBDMS ether) | 2-Phenylethanol, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | - | Dimethylformamide (DMF), Room Temperature | masterorganicchemistry.com |
| Friedel-Crafts Acylation | Protected 2-phenylethanol, Butanoyl chloride | Aluminum chloride (AlCl₃) | Dichloromethane (CH₂Cl₂), 0 °C to Room Temperature | pearson.com |
| Deprotection of TBDMS ether | Protected Ketone, Tetrabutylammonium fluoride (TBAF) | - | Tetrahydrofuran (THF), Room Temperature | chemistrysteps.com |
| Fries Rearrangement | Phenyl butyrate | Aluminum chloride (AlCl₃) | High temperature (e.g., 140 °C) or in a solvent like nitrobenzene (B124822) at room temperature | researchgate.net |
| Etherification (Williamson) | 1-(4-Hydroxyphenyl)butan-1-one, 2-Bromoethanol, Sodium hydroxide | Sodium iodide (catalytic) | Water, Reflux | prepchem.com |
Novel Approaches and Advancements in the Synthesis of this compound and its Derivatives
Recent advancements in organic synthesis have focused on improving the efficiency, selectivity, and environmental footprint of chemical transformations. These novel approaches are highly relevant to the synthesis of complex molecules like this compound.
Chemo- and Regioselective Synthetic Strategies
Achieving high chemo- and regioselectivity is paramount in the synthesis of bifunctional molecules to avoid the need for extensive protection-deprotection steps and complex purification procedures.
Chemo- and Regioselective C-H Functionalization: Modern catalysis offers methods for the direct and selective functionalization of C-H bonds. Palladium-catalyzed regioselective C-H bond allylic alkylation of phenols with 1,3-dienes has been reported, demonstrating precision at the ortho C-H bond. nih.gov While not a direct synthesis of the target molecule, this highlights the potential for developing catalytic systems that could selectively introduce the butanoyl group onto a hydroxyethyl-substituted phenol.
Organocatalysis: Organocatalytic methods are emerging as powerful tools for selective transformations. For instance, N-heterocyclic carbenes (NHCs) have been used to catalyze the hydrosilylation of carbonyl derivatives with high chemo- and regioselectivity. sigmaaldrich.com Such approaches could potentially be adapted for selective reductions or other modifications in the synthesis of hydroxyethyl phenyl ketones.
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound.
Greener Friedel-Crafts Acylations: Traditional Friedel-Crafts reactions often employ stoichiometric amounts of corrosive and moisture-sensitive Lewis acids, generating significant waste. Greener alternatives are being actively explored.
Catalytic Lewis Acids: The use of catalytic amounts of milder Lewis acids, such as bismuth triflate (Bi(OTf)₃), can significantly reduce waste. semanticscholar.org
Solid Acid Catalysts: Heterogeneous catalysts, such as zeolites and clays, can replace homogeneous Lewis acids, simplifying catalyst recovery and reuse.
Metal- and Halogen-Free Acylations: A methodology using methanesulfonic anhydride as an activating agent for the Friedel-Crafts acylation of carboxylic acids has been developed, offering a metal- and halogen-free alternative with minimal waste generation. organic-chemistry.orgacs.orgacs.org
Solvent-Free Reactions: Conducting reactions under solvent-free conditions, where possible, reduces volatile organic compound (VOC) emissions and simplifies product isolation. Microwave-assisted solvent-free Friedel-Crafts benzoylation is one such example. semanticscholar.org
Exploration of Related Ketone and Hydroxyethyl Phenyl Scaffold Synthesis
The synthetic methodologies for structurally related compounds provide valuable insights and alternative strategies that could be adapted for the synthesis of this compound.
Synthesis of Substituted Phenyl Ketones: A wide array of substituted phenyl ketones are synthesized for various applications, including as intermediates in the pharmaceutical industry. For example, novel phenyl ketone derivatives have been synthesized as potential agents against nonalcoholic fatty liver disease. The synthesis of these compounds often involves Friedel-Crafts acylation as a key step. nih.gov
Synthesis of Hydroxy Phenyl Alkanones: The synthesis of (R)-4-hydroxy-4-phenylbutan-2-one via a solvent-free, organocatalyzed aldol (B89426) reaction between acetone (B3395972) and benzaldehyde (B42025) demonstrates a green approach to creating a hydroxy phenyl alkanone scaffold. researchgate.net
Cascade Reactions: Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to complex molecular architectures. An intramolecular Prins/Friedel-Crafts cyclization has been used to synthesize 4-aryltetralin-2-ols, showcasing the power of tandem reactions in building complex phenyl-containing structures. beilstein-journals.org
By leveraging these established and emerging synthetic strategies, chemists can devise efficient and sustainable pathways to this compound and its derivatives, paving the way for their potential applications in various fields of chemical science.
Aldol Condensation Reactions and β-Hydroxy Carbonyl Formation
The Aldol condensation is a cornerstone of carbon-carbon bond formation, reacting two carbonyl compounds (aldehydes or ketones) to create a β-hydroxy carbonyl compound, also known as an aldol. iitk.ac.inlibretexts.org The reaction proceeds via an enolate intermediate, which acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule. libretexts.orgwikipedia.org This reaction can be catalyzed by either an acid or a base. libretexts.orgwikipedia.org
While a direct synthesis of this compound via a single Aldol reaction is not straightforward, this methodology is crucial for creating precursors or related structures. For instance, a crossed or mixed Aldol condensation, which involves two different carbonyl compounds, could be employed. iitk.ac.inlibretexts.org A hypothetical route might involve the reaction of 4-(2-hydroxyethyl)benzaldehyde (B140590) with the enolate of a propyl ketone. However, this would lead to a different isomer.
The true utility of the Aldol reaction in this context lies in its ability to construct complex carbon skeletons that can be further modified. The formation of β-hydroxy ketones is a primary outcome, which can subsequently undergo dehydration to yield α,β-unsaturated carbonyl compounds. libretexts.org These unsaturated ketones are versatile intermediates in organic synthesis. For example, the reaction between benzaldehyde and acetone produces 4-hydroxy-4-phenyl-2-butanone, a structural isomer of the core of the target molecule. iitk.ac.inresearchgate.net
Table 1: Examples of Crossed Aldol Condensation Reactions
| Aldehyde Reactant | Ketone Reactant | Product (β-Hydroxy Ketone) |
| Benzaldehyde | Acetone | 4-hydroxy-4-phenyl-2-butanone iitk.ac.in |
| Butanal | Acetophenone | 4-hydroxy-4-phenyl-2-pentanone iitk.ac.in |
| 4-(Benzyloxy)-3-methoxybenzaldehyde | Substituted Acetophenones | Chalcone (B49325) precursors whiterose.ac.uk |
This table illustrates the versatility of the Aldol reaction in creating various β-hydroxy ketones, which are valuable synthetic intermediates.
Friedel-Crafts Acylation in Aryl Ketone Synthesis
Friedel-Crafts acylation is a highly effective and direct method for the synthesis of aryl ketones, making it a primary pathway for producing this compound. masterorganicchemistry.comorganic-chemistry.org This reaction is a type of electrophilic aromatic substitution where an aromatic ring reacts with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron (III) chloride (FeCl₃). masterorganicchemistry.comsigmaaldrich.com
In the synthesis of the target compound, the aromatic starting material would be 2-phenylethanol, and the acylating agent would be butanoyl chloride or butyric anhydride. The hydroxyethyl group (-CH₂CH₂OH) on the benzene (B151609) ring is an ortho, para-directing group. Therefore, the acylation reaction will predominantly add the butanoyl group to the para position, yielding the desired this compound.
The mechanism involves the formation of a resonance-stabilized acylium ion (R-C≡O⁺) from the reaction between the acyl chloride and the Lewis acid catalyst. sigmaaldrich.com This powerful electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of the aryl ketone. sigmaaldrich.com A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting arene, which prevents further acylation reactions on the same ring. chemguide.co.uk
Table 2: Friedel-Crafts Acylation Reaction Parameters
| Arene | Acylating Agent | Lewis Acid Catalyst | Product |
| Benzene | Ethanoyl chloride | AlCl₃ | Phenylethanone (Acetophenone) chemguide.co.ukscribd.com |
| Benzene | Butanoyl chloride | AlCl₃ | 1-Phenylbutan-1-one (Butyrophenone) scribd.com |
| 2-Phenylethanol (Hypothetical) | Butanoyl chloride | AlCl₃ | This compound |
| Toluene | Ethanoyl chloride | AlCl₃ | 2-/4-Methylphenylethanone scribd.com |
This table provides examples of the Friedel-Crafts acylation reaction, highlighting its utility in synthesizing various aryl ketones, including the direct precursor to the target compound.
Enzymatic and Biocatalytic Approaches to Hydroxy Ketones
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing hydroxy ketones. nih.govresearchgate.net These methods often operate under mild conditions and can generate products with high enantiomeric purity, which is particularly important in the pharmaceutical industry. acs.org While specific literature on the enzymatic synthesis of this compound is scarce, several biocatalytic strategies are applicable to the synthesis of hydroxy ketones in general. acs.org
Three main biocatalytic approaches are prominent:
Thiamine Diphosphate-Dependent Lyases (ThDP-lyases): These enzymes catalyze the carboligation of aldehydes to form α-hydroxy ketones with high enantiomeric excess. acs.org
Hydrolases and Lipases: These enzymes can be used for the kinetic resolution of racemic mixtures of α-hydroxy ketones, selectively acylating one enantiomer and allowing for the separation of the other. acs.org
Redox Biocatalysis: This involves using whole-cell systems or isolated oxidoreductase enzymes. These can perform selective reductions of diketones to form chiral α-hydroxy ketones or selective oxidations of vicinal diols. nih.govacs.orgrsc.org
The development of these biocatalytic routes is a significant focus of research due to the broad applicability of chiral α-hydroxy ketones and vicinal diols as building blocks in fine chemical synthesis. nih.govrsc.org For a molecule like this compound, enzymatic methods could potentially be applied to introduce the hydroxyethyl group stereoselectively onto a precursor molecule.
Table 3: Comparison of Biocatalytic Strategies for α-Hydroxy Ketone Synthesis
| Biocatalytic Strategy | Enzyme Class | Key Transformation | Advantages |
| Carboligation | ThDP-dependent lyases | Aldehyde + Aldehyde → α-Hydroxy Ketone | High enantioselectivity, uses inexpensive starting materials acs.org |
| Kinetic Resolution | Hydrolases, Lipases | Racemic α-Hydroxy Ketone → Enantiopure Acylated Ketone + Enantiopure Ketone | High enantiomeric excesses (>99%) achievable acs.org |
| Asymmetric Reduction/Oxidation | Oxidoreductases (e.g., Dehydrogenases) | Diketone → α-Hydroxy Ketone; Diol → α-Hydroxy Ketone | High yields and enantioselectivity nih.govacs.org |
This table summarizes the main enzymatic approaches for synthesizing chiral α-hydroxy ketones, which could be adapted for precursors of the target compound.
Purification Techniques and Yield Optimization in this compound Synthesis
Following the synthesis of this compound, effective purification is essential to isolate the compound from unreacted starting materials, catalysts, and byproducts. The optimization of reaction conditions is equally critical to maximize the yield and minimize the formation of impurities.
Common purification techniques for solid organic compounds like aryl ketones include:
Recrystallization: This is a primary method for purifying solid products. It involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, causing the desired compound to crystallize out in a purer form. A patent for the related compound 1-(4-hydroxy-phenyl)-butan-3-one specifies recrystallization from a water/ethanol mixture to achieve high purity. google.comprepchem.com
Column Chromatography: For complex mixtures or when high purity is required, silica (B1680970) gel column chromatography can be used to separate compounds based on their polarity. orgsyn.org
Distillation: If the product is a high-boiling liquid or a low-melting solid, vacuum distillation can be an effective purification method. prepchem.com
Washing and Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture, followed by washing with aqueous solutions to remove residual acids, bases, or salts. orgsyn.orgprepchem.com
Yield optimization is achieved by systematically adjusting reaction parameters. In the context of a Friedel-Crafts acylation, factors to consider include:
Catalyst Loading: The molar ratio of the Lewis acid catalyst to the limiting reagent can significantly impact reaction rate and yield.
Temperature Control: Friedel-Crafts reactions are often performed at low temperatures initially to control the reaction rate, followed by heating to drive the reaction to completion. chemguide.co.uk
Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) helps determine the optimal time to stop the reaction to maximize product formation and minimize byproduct generation. mdpi.com
For instance, in the synthesis of a related piperidine (B6355638) derivative, optimization of a Strecker-type condensation resulted in a yield of approximately 90%, and subsequent N-acylation was optimized to achieve a 70-80% yield. researchgate.net Such systematic optimization is crucial for developing efficient and scalable synthetic processes.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopic Analysis and Proton Chemical Shifts
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the para-substituted benzene ring are anticipated to appear as a pair of doublets, characteristic of an AA'BB' spin system. The protons of the butanoyl chain will present as a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and another triplet for the methylene group alpha to the carbonyl. The hydroxyethyl group will show two triplets, and the hydroxyl proton will likely appear as a broad singlet.
The chemical shifts are influenced by the electronic environment. The aromatic protons adjacent to the electron-withdrawing carbonyl group are expected to be shifted downfield compared to those adjacent to the electron-donating hydroxyethyl group.
Expected ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic (2H, ortho to C=O) | ~ 7.9 | Doublet | ~ 8.0 |
| Aromatic (2H, ortho to CH₂) | ~ 7.3 | Doublet | ~ 8.0 |
| -CH₂-OH | ~ 3.8 | Triplet | ~ 7.0 |
| Ar-CH₂- | ~ 2.9 | Triplet | ~ 7.0 |
| -C(=O)-CH₂- | ~ 2.9 | Triplet | ~ 7.2 |
| -CH₂-CH₃ | ~ 1.7 | Sextet | ~ 7.4 |
| -OH | Variable, broad | Singlet | N/A |
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry, the para-substituted aromatic ring is expected to show four distinct signals. The carbonyl carbon is characteristically found at the most downfield position.
Expected ¹³C NMR Chemical Shifts
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carbonyl) | ~ 200 |
| Aromatic (C-C=O) | ~ 135 |
| Aromatic (C-CH₂) | ~ 145 |
| Aromatic (CH, ortho to C=O) | ~ 128 |
| Aromatic (CH, ortho to CH₂) | ~ 129 |
| -CH₂-OH | ~ 63 |
| Ar-CH₂- | ~ 39 |
| -C(=O)-CH₂- | ~ 38 |
| -CH₂-CH₃ | ~ 18 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between the adjacent methylene and methyl groups of the butanoyl chain (-C(=O)-CH₂-CH₂-CH₃) and between the two methylene groups of the hydroxyethyl moiety (Ar-CH₂-CH₂-OH).
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively assign the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal at ~3.8 ppm would correlate with the carbon signal at ~63 ppm, assigning them to the -CH₂-OH group.
Investigation of Hydrogen Bonding Interactions via NMR
The hydroxyl proton's chemical shift is highly sensitive to its environment, particularly hydrogen bonding. In a non-polar solvent like CDCl₃, the chemical shift would vary with concentration, indicating intermolecular hydrogen bonding. In a hydrogen-bond-accepting solvent like DMSO-d₆, the hydroxyl proton would form a hydrogen bond with the solvent, resulting in a more defined, less broad signal at a downfield position. Variable temperature NMR experiments could also be employed; a significant change in the hydroxyl proton's chemical shift with temperature is indicative of its involvement in hydrogen bonding.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Functional Group Identification and Band Assignments
The FTIR and Raman spectra of this compound would be expected to display characteristic absorption bands for its key functional groups.
O-H Stretch: A strong and broad absorption band is expected in the FTIR spectrum, typically in the range of 3500-3200 cm⁻¹, which is characteristic of the stretching vibration of the alcohol's hydroxyl group involved in hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butanoyl and ethyl groups would be observed just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band corresponding to the ketone carbonyl stretch is expected around 1685 cm⁻¹. This position suggests conjugation with the aromatic ring, which lowers the frequency from a typical aliphatic ketone.
C=C Stretches: Aromatic ring C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.
C-O Stretch: The stretching vibration of the C-O single bond in the primary alcohol would be visible in the fingerprint region, typically around 1050 cm⁻¹.
Expected FTIR and Raman Band Assignments
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Spectroscopy Type |
|---|---|---|---|
| O-H Stretch | 3500 - 3200 | Strong, Broad | FTIR |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | FTIR, Raman |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium to Strong | FTIR, Raman |
| C=O Stretch (Ketone) | ~ 1685 | Strong | FTIR |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | FTIR, Raman |
Conformational Analysis through Vibrational Modes
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the conformational analysis of molecules. The vibrational modes of this compound are sensitive to the spatial arrangement of its constituent atoms. The flexibility of the butanoyl chain and the hydroxyethyl group allows for the existence of multiple conformers in the gas phase, in solution, and potentially in the solid state.
The key vibrational modes for conformational analysis include:
Carbonyl (C=O) Stretching: The frequency of the C=O stretching vibration, typically observed in the region of 1680-1700 cm⁻¹ for aryl ketones, is sensitive to the electronic environment and conjugation with the phenyl ring. Different conformations can alter the degree of this conjugation, leading to slight shifts in the C=O stretching frequency.
Hydroxyl (O-H) Stretching: The O-H stretching frequency, usually found in the range of 3200-3600 cm⁻¹, is highly sensitive to hydrogen bonding. Intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen is possible in certain conformations, which would result in a broadening and red-shifting (lower frequency) of the O-H stretching band.
C-C and C-O Stretching and Bending Modes: The fingerprint region of the vibrational spectrum (below 1500 cm⁻¹) contains a complex array of C-C and C-O stretching and bending vibrations. Variations in the dihedral angles of the butanoyl and hydroxyethyl side chains will lead to changes in these vibrational modes.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass of this compound (C₁₂H₁₆O₂) can be calculated and compared with the experimentally determined value to confirm its molecular formula.
Table 1: Theoretical Exact Mass for this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |
| C₁₂H₁₆O₂ | [M+H]⁺ | 193.1223 |
| [M+Na]⁺ | 215.1043 | |
| [M+K]⁺ | 231.0782 |
The fragmentation pattern in HR-MS provides valuable structural information. For this compound, characteristic fragmentation would likely involve:
Alpha-cleavage: Cleavage of the bond between the carbonyl group and the propyl chain, resulting in a benzoyl cation or a related fragment.
McLafferty Rearrangement: If sterically feasible, a hydrogen atom from the γ-carbon of the butanoyl chain can be transferred to the carbonyl oxygen, followed by cleavage of the α-β carbon-carbon bond.
Cleavage of the Hydroxyethyl Side Chain: Fragmentation of the C-C bond in the hydroxyethyl group or loss of a water molecule from this group.
Liquid chromatography-mass spectrometry is a powerful technique for the analysis of non-volatile and thermally labile compounds like this compound. In LC-MS, the compound is first separated from a mixture by liquid chromatography and then introduced into the mass spectrometer.
This technique is particularly useful for:
Purity Assessment: Determining the purity of a sample of this compound.
Metabolite Identification: In biological studies, LC-MS can be used to identify metabolites of this compound.
Quantitative Analysis: With appropriate calibration, LC-MS can be used to determine the concentration of the compound in various matrices.
The choice of ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap) will depend on the specific analytical requirements.
Gas chromatography-mass spectrometry is suitable for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it may be amenable to GC-MS analysis, possibly after derivatization of the hydroxyl group to increase its volatility.
GC-MS provides:
Separation of Isomers: The gas chromatography column can separate this compound from its isomers.
Identification based on Retention Time and Mass Spectrum: The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of the compound.
The electron ionization (EI) mass spectrum obtained from GC-MS would show characteristic fragmentation patterns that can be compared with spectral libraries for identification.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the chromophore of the substituted benzoyl group.
The spectrum would likely exhibit strong absorption bands corresponding to:
π → π* transitions: These transitions, typically occurring at shorter wavelengths (around 200-300 nm), arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the phenyl ring and the carbonyl group.
n → π* transitions: A weaker absorption band at a longer wavelength (around 300-350 nm) may be observed, corresponding to the promotion of a non-bonding electron from the oxygen of the carbonyl group to a π* antibonding orbital.
The position and intensity of these absorption bands can be influenced by the solvent polarity. For comparison, the closely related compound 1-(4-hydroxyphenyl)butan-1-one shows a characteristic UV absorption spectrum. nist.govnist.gov
Table 2: Expected UV-Vis Absorption Maxima for this compound
| Transition | Expected Wavelength Range (nm) |
| π → π | 200 - 300 |
| n → π | 300 - 350 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org A successful single-crystal X-ray diffraction experiment on this compound would provide precise information on:
Bond lengths and angles: The exact distances between atoms and the angles between chemical bonds.
Conformation in the solid state: The specific conformation adopted by the molecule in the crystal lattice.
Intermolecular interactions: The nature of the forces (e.g., hydrogen bonding, van der Waals forces) that hold the molecules together in the crystal.
The presence of the hydroxyl group suggests that hydrogen bonding is likely to play a significant role in the crystal packing of this compound. While no crystal structure for this compound is currently available in the public domain, the crystal structure of a derivative of the related 4-(4-hydroxyphenyl)butan-2-one has been reported, which shows extensive hydrogen bonding networks. researchgate.net This suggests that this compound would also exhibit interesting solid-state packing arrangements driven by hydrogen bonding.
Crystal Packing and Intermolecular Interactions
Following a comprehensive search of available scientific literature and crystallographic databases, no specific experimental data on the crystal structure, crystal packing, or detailed intermolecular interactions for the compound this compound could be located. The determination of these properties relies on experimental techniques such as single-crystal X-ray diffraction, which provides precise atomic coordinates and allows for the analysis of the three-dimensional arrangement of molecules in the solid state.
Without such experimental data, a scientifically accurate and detailed discussion of the crystal packing, including specific hydrogen bonds and C-H...π interactions, is not possible. A theoretical discussion would be speculative and would not meet the required standard of reporting on detailed research findings.
However, based on the functional groups present in the molecule—a hydroxyl (-OH) group, a phenyl ring, and a carbonyl (C=O) group—it is possible to anticipate the types of intermolecular interactions that would likely govern its crystal packing. Molecules of this nature typically exhibit a range of non-covalent interactions that dictate their supramolecular assembly.
Anticipated Intermolecular Interactions:
Hydrogen Bonds: The hydroxyl group is a strong hydrogen bond donor, and the oxygen atoms of the hydroxyl and carbonyl groups are potential hydrogen bond acceptors. It is highly probable that strong O-H...O hydrogen bonds would be a dominant feature in the crystal structure, potentially forming chains or networks of molecules. wikipedia.orglibretexts.org
To provide a concrete example from a closely related compound, the crystal structure of a thiosemicarbazone derivative of 4-(4-hydroxyphenyl)butan-2-one (a structural isomer of the target compound) reveals a complex network of intermolecular interactions. In that structure, molecules are linked by N—H⋯O, N—H⋯S, and O—H⋯S hydrogen bonds, forming a three-dimensional network. researchgate.net Another related structure, a thiourea (B124793) derivative, also shows extensive hydrogen bonding (hydroxyl-O—H⋯S and amine-N—H⋯O) and a variety of other interactions, including methylene-C—H⋯S, methylene-C—H⋯O, methyl-C—H⋯π(phenyl), and phenyl-C—H⋯π(hydroxybenzene) interactions. iucr.orgiucr.org
Data Tables:
Density Functional Theory (DFT) Calculations
Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict a variety of molecular properties.
Geometrical Parameters and Optimized Molecular Structures
To determine the most stable three-dimensional arrangement of atoms in this compound, its structure would be optimized using DFT calculations, commonly with a functional like B3LYP and a basis set such as 6-311++G(d,p). This process minimizes the energy of the molecule to find its equilibrium geometry. The resulting data, including bond lengths (in Ångströms, Å), bond angles (in degrees, °), and dihedral angles (in degrees, °), define the molecule's stable conformation. For a comprehensive analysis, these calculations would ideally be compared with experimental data from techniques like X-ray crystallography, if available.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This table is for illustrative purposes only, as specific data is unavailable.)
| Parameter | Bond/Atoms Involved | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | C=O | ~1.24 |
| C-C (ring) | ~1.39 - 1.41 | |
| C-O (hydroxyl) | ~1.43 | |
| Bond Angles (°) | C-C-C (butanoyl) | ~112.0 |
| C-C=O | ~120.0 |
| Dihedral Angles (°) | Phenyl ring - Butanoyl | Variable |
Electronic Structure Analysis: HOMO-LUMO Energy Gaps
The electronic properties and reactivity of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and optical properties. A smaller energy gap generally indicates higher reactivity and easier electronic excitation. These energies are typically calculated using the same DFT method as the geometry optimization.
Table 2: Hypothetical Frontier Orbital Energies for this compound (Note: This table is for illustrative purposes only, as specific data is unavailable.)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | - |
| ELUMO | - |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites involved in molecular interactions. The map uses a color scale where red indicates regions of high electron density and negative potential (prone to electrophilic attack), while blue denotes areas of low electron density and positive potential (prone to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, and positive potential around the hydroxyl hydrogen atom.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. It provides insights into the dynamic behavior and conformational flexibility of a molecule in different environments, such as in a solvent.
Conformational Flexibility and Dynamic Behavior
MD simulations of this compound, typically performed in a simulated aqueous environment, would reveal how the molecule behaves over a period of nanoseconds or longer. By tracking the atomic trajectories, one can analyze parameters like the Root Mean Square Deviation (RMSD) to assess structural stability and the Radius of Gyration (Rg) to understand changes in the molecule's compactness. These simulations would be crucial for understanding the flexibility of the ethyl and butanoyl side chains and how they might orient themselves in a biological or chemical system.
Solvent Effects on Molecular Conformation
The molecular conformation of this compound is significantly influenced by its solvent environment. Solvation plays a critical role in determining the three-dimensional structure, and therefore the reactivity and interaction of the molecule. frontiersin.org Computational models, such as those employing Density Functional Theory (DFT) with a Polarizable Continuum Model (PCM), are used to simulate these effects.
The conformation of this molecule is primarily dictated by the rotational freedom around several single bonds: the bond connecting the phenyl ring to the butanoyl group, the bonds within the butanoyl chain, and the bond connecting the phenyl ring to the hydroxyethyl group. The presence of polar functional groups—the carbonyl (C=O) and hydroxyl (-OH) groups—means that the molecule's conformation is particularly sensitive to the polarity of the solvent.
In polar protic solvents, such as water or ethanol, hydrogen bonding can occur between the solvent molecules and both the carbonyl oxygen and the hydroxyl group of the solute. These interactions can stabilize specific conformations. For instance, solvent molecules can form a hydrogen-bond network around the hydroxyethyl group, influencing its orientation relative to the phenyl ring. Similarly, the carbonyl group's polarity is enhanced in polar solvents, which can affect the dihedral angle between the phenyl ring and the butanoyl side chain.
Conversely, in nonpolar (aprotic) solvents like hexane (B92381) or toluene, intramolecular interactions may become more dominant. In such environments, the molecule might adopt a more folded conformation to minimize the exposure of its polar groups to the nonpolar solvent. Intramolecular hydrogen bonding between the hydroxyl hydrogen and the carbonyl oxygen could potentially stabilize certain conformers, although this is sterically less likely given the distance between these groups.
Computational studies on analogous aromatic ketones have shown that the solvent can alter the energy landscape of different conformers. nih.gov For this compound, it is predicted that the energy differences between various rotational isomers (rotamers) would be modulated by the dielectric constant of the solvent. The table below summarizes the expected dominant interactions and their conformational consequences in different solvent types.
| Solvent Type | Dominant Solute-Solvent Interactions | Predicted Conformational Effect |
|---|---|---|
| Polar Protic (e.g., Water, Methanol) | Hydrogen bonding with -OH and C=O groups | Stabilization of extended conformations, enhanced solvation of polar moieties |
| Polar Aprotic (e.g., DMSO, Acetonitrile) | Dipole-dipole interactions with C=O group | Influence on the orientation of the butanoyl chain |
| Nonpolar (e.g., Hexane, Toluene) | van der Waals forces | Favoring of more compact or folded conformations to minimize solvent exposure of polar groups |
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. wikipedia.org This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a small molecule like this compound to a biological target. nih.gov The process involves sampling various conformations of the ligand within the binding site of the receptor and then using a scoring function to rank the potential poses. h-its.org
The structural features of this compound suggest several potential binding interactions with biological macromolecules. These interactions are key determinants of its biological activity and can be predicted through molecular docking simulations.
Hydrogen Bonding: The primary hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor. The carbonyl (C=O) group of the ketone is a hydrogen bond acceptor. These groups can form crucial hydrogen bonds with amino acid residues in a protein's binding site, such as serine, threonine, tyrosine, aspartate, glutamate, and histidine.
Hydrophobic Interactions: The phenyl ring and the aliphatic butyl chain are hydrophobic. These moieties can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine, contributing significantly to binding affinity.
π-Stacking and π-Cation Interactions: The aromatic phenyl ring can participate in π-π stacking interactions with the aromatic side chains of phenylalanine, tyrosine, or tryptophan residues. It can also engage in π-cation interactions with positively charged residues like lysine (B10760008) and arginine.
A hypothetical docking study would place the molecule into a target binding site and evaluate the energetic favorability of poses that maximize these interactions. The results would typically be presented as a binding score and a visual representation of the interactions.
Given its structure, this compound could potentially interact with a variety of biological targets. The butyrophenone (B1668137) scaffold is found in numerous pharmacologically active compounds, often targeting receptors in the central nervous system. wikipedia.orgdrugbank.com Molecular docking can be used in virtual screening campaigns to test the compound against libraries of known protein structures to identify high-affinity targets.
Potential targets could include:
Enzymes: The ketone and alcohol functionalities suggest that enzymes such as dehydrogenases, reductases, or cytochrome P450s could be potential targets, either for inhibition or as enzymes that metabolize the compound. For example, solute binding proteins with specificity for ketone bodies have been identified. nih.gov
Receptors: Many receptors, including G-protein coupled receptors (GPCRs), possess binding pockets that can accommodate ligands with both hydrophobic and hydrogen-bonding features. The butyrophenone class of drugs, for instance, is known to interact with dopamine (B1211576) and serotonin (B10506) receptors.
Kinases: The ATP-binding pocket of kinases often contains regions that can form hydrogen bonds and hydrophobic interactions, making them plausible targets for small molecules.
Computational approaches that combine the identification of protein surface cavities with evolutionary sequence conservation can enhance the accuracy of binding site prediction and thus aid in the identification of novel molecular targets. researchgate.netplos.org
Thermochemistry and Energetic Profiling
Energetic materials are often characterized by their heat of formation and density. at.ua While this compound is not a typical energetic material, its thermochemical data provides a fundamental understanding of its energy content. The table below presents estimated thermochemical data, based on computational studies of highly analogous structures like aromatic ketones.
| Thermochemical Property | Estimated Value | Significance |
|---|---|---|
| Standard Enthalpy of Formation (Gas, 298.15 K) | -320 to -350 kJ·mol⁻¹ | Indicates the compound is thermodynamically stable relative to its constituent elements. |
| Standard Molar Entropy (Gas, 298.15 K) | 480 to 510 J·K⁻¹·mol⁻¹ | Reflects the degree of molecular complexity and freedom of motion. |
| Molar Heat Capacity (Cp) (Gas, 298.15 K) | 200 to 220 J·K⁻¹·mol⁻¹ | Quantifies the amount of heat required to raise the temperature of one mole of the substance. |
| HOMO-LUMO Energy Gap | ~7.5 - 8.0 eV | Suggests moderate chemical reactivity and kinetic stability. A larger gap implies higher stability. |
Note: Values are estimated based on computational data for analogous aromatic ketones and alcohols.
Comparative Theoretical Studies with Analogous Ketones and Alcohols
Comparison with Butyrophenone: Butyrophenone (1-phenylbutan-1-one) serves as a core scaffold. wikipedia.org The addition of the 2-hydroxyethyl group at the para position of the phenyl ring in this compound introduces several key differences. Electronically, the hydroxyethyl group is a weak electron-donating group, which can slightly influence the reactivity of the aromatic ring and the carbonyl group. The most significant difference, however, is the introduction of a primary alcohol functional group. This greatly increases the molecule's polarity and its capacity for hydrogen bonding, which would lead to a higher boiling point, increased water solubility, and different intermolecular interactions compared to butyrophenone.
Comparison with Analogous Alcohols: Compared to a simple alcohol like 2-phenylethanol, this compound possesses a conjugated ketone group. The carbonyl group is electron-withdrawing and significantly impacts the electronic properties of the phenyl ring. It also provides an additional site for nucleophilic attack and hydrogen bonding. The bond dissociation energies (BDEs) of C-H bonds adjacent to the carbonyl group are typically lower than those in simple alkanes, making this position more susceptible to radical abstraction. researchgate.net In contrast, alcohols are generally less reactive towards nucleophiles at the carbon atom bearing the hydroxyl group.
The following table summarizes a theoretical comparison of these compounds.
| Property | This compound | Butyrophenone | 2-Phenylethanol |
|---|---|---|---|
| Key Functional Groups | Aromatic Ketone, Primary Alcohol | Aromatic Ketone | Primary Alcohol |
| Polarity | High | Moderate | Moderate |
| Hydrogen Bond Donor | Yes (-OH) | No | Yes (-OH) |
| Hydrogen Bond Acceptor | Yes (C=O, -OH) | Yes (C=O) | Yes (-OH) |
| Primary Site for Nucleophilic Attack | Carbonyl Carbon | Carbonyl Carbon | (Less reactive) Carbonyl-like reactivity absent |
| Predicted Water Solubility | Moderate | Low | Moderate |
Reactivity and Chemical Transformations of 1 4 2 Hydroxyethyl Phenyl Butan 1 One
Reactions Involving the Butan-1-one Moiety
The butan-1-one side chain features a carbonyl group, which is a primary site for nucleophilic attack, and alpha-hydrogens, which can be removed to form enolates.
The carbonyl carbon of the butan-1-one group is electrophilic and susceptible to attack by various nucleophiles. This reactivity is fundamental to many carbon-carbon and carbon-heteroatom bond-forming reactions.
Nucleophilic Additions: The ketone can undergo 1,2-addition reactions where a nucleophile attacks the carbonyl carbon directly. This process changes the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. For instance, organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can add to the carbonyl, yielding a tertiary alcohol upon workup. Similarly, reduction with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would convert the ketone to a secondary alcohol, 1-[4-(2-hydroxyethyl)phenyl]butan-1-ol.
It is important to consider the potential for 1,4-conjugate addition if the butan-1-one moiety were part of an α,β-unsaturated system (an enone). In such cases, "soft" nucleophiles tend to favor 1,4-addition, while "hard" nucleophiles favor 1,2-addition. libretexts.orgtutorchase.comyoutube.com The kinetic product often results from 1,2-addition due to a lower activation energy, whereas the thermodynamic product is typically the more stable 1,4-adduct. masterorganicchemistry.com However, as 1-[4-(2-hydroxyethyl)phenyl]butan-1-one is a saturated ketone, 1,2-addition is the primary pathway for nucleophilic attack at the carbonyl group.
Enolization: The butan-1-one moiety possesses protons on the carbon atom alpha to the carbonyl group (the α-carbon). These protons are acidic and can be removed by a base to form an enolate ion. wikipedia.orglibretexts.org This enolate is a key reactive intermediate in organic synthesis, acting as a potent carbon nucleophile. The enolate is stabilized by resonance, with the negative charge delocalized between the α-carbon and the oxygen atom. masterorganicchemistry.combham.ac.uk The formation of the enolate allows for subsequent reactions, such as alkylation at the α-carbon. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) followed by an alkyl halide (R-X) would introduce an alkyl group at the C-2 position of the butan-1-one chain.
| Reaction Type | Reagent Class | Expected Product | Key Intermediate |
|---|---|---|---|
| Nucleophilic 1,2-Addition (Reduction) | Hydride Reagents (e.g., NaBH₄) | 1-[4-(2-Hydroxyethyl)phenyl]butan-1-ol | Alkoxide |
| Nucleophilic 1,2-Addition | Organometallic Reagents (e.g., CH₃MgBr) | 2-[4-(2-Hydroxyethyl)phenyl]pentan-2-ol | Alkoxide |
| Enolate Formation | Strong Base (e.g., LDA) | Lithium enolate | Enolate Anion |
| α-Alkylation | 1. LDA 2. Alkyl Halide (e.g., CH₃I) | 1-[4-(2-Hydroxyethyl)phenyl]-2-methylbutan-1-one | Enolate Anion |
The carbonyl group readily undergoes condensation reactions with primary amines and their derivatives.
Imines: Reaction with a primary amine (R-NH₂) under mildly acidic conditions yields an imine, also known as a Schiff base. This reaction involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond.
Oximes: A similar condensation reaction occurs with hydroxylamine (B1172632) (NH₂OH). The product, an oxime, features a C=N-OH functional group. The formation of oximes is a reliable reaction for ketones and can serve as a method for their characterization. These oximes can be further transformed; for example, they can undergo the Beckmann rearrangement under acidic conditions to yield amides.
Transformations of the Hydroxyethyl (B10761427) Group
The primary alcohol of the hydroxyethyl substituent is another key site for chemical modification, allowing for oxidation, reduction, and derivatization through esterification and etherification.
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in a non-aqueous solvent, would selectively oxidize the alcohol to the corresponding aldehyde, 2-(4-butyrylphenyl)acetaldehyde. The use of strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄, Jones reagent), would lead to the more fully oxidized carboxylic acid, (4-butyrylphenyl)acetic acid.
Reduction: While the hydroxyl group itself is not typically reduced, the benzylic C-O bond can be cleaved under certain hydrogenolysis conditions, although this is a more challenging transformation. More relevant is the potential for catalytic reduction of other functional groups in the presence of the alcohol. For instance, catalytic hydrogenation could potentially reduce the ketone or the aromatic ring under specific conditions, and the choice of catalyst would be crucial to achieve selectivity.
Esterification: The hydroxyl group can be converted into an ester through reaction with a carboxylic acid or its derivative. A classic method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. Alternatively, more reactive acylating agents like acid chlorides (R-COCl) or acid anhydrides ((RCO)₂O) can be used, often in the presence of a base like pyridine, to form the ester under milder conditions. The Mitsunobu reaction provides another route, allowing for the conversion of the alcohol to an ester using a carboxylic acid, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD). missouri.eduwikipedia.orgorganic-chemistry.orgchemeurope.comnih.gov This reaction proceeds with inversion of configuration if the alcohol is chiral. wikipedia.orgchemeurope.com
Etherification: The formation of an ether from the primary alcohol can be achieved through methods like the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comorganic-synthesis.comyoutube.comkhanacademy.org This Sₙ2 reaction first requires the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. organic-synthesis.comyoutube.com This alkoxide then acts as a nucleophile, displacing a halide from a primary alkyl halide (e.g., methyl iodide) to form the ether. wikipedia.orgorganic-synthesis.com
| Reaction Type | Reagents | Product Functional Group | Example Product Name |
|---|---|---|---|
| Mild Oxidation | PCC | Aldehyde | 2-(4-Butyrylphenyl)acetaldehyde |
| Strong Oxidation | KMnO₄, H⁺ | Carboxylic Acid | (4-Butyrylphenyl)acetic acid |
| Fischer Esterification | CH₃COOH, H⁺ | Ester | 2-(4-Butyrylphenyl)ethyl acetate |
| Mitsunobu Esterification | RCOOH, PPh₃, DEAD | Ester | 2-(4-Butyrylphenyl)ethyl ester of RCOOH |
| Williamson Ether Synthesis | 1. NaH 2. CH₃I | Ether | 1-[4-(2-Methoxyethyl)phenyl]butan-1-one |
Reactions on the Phenyl Ring and its Substituents
The phenyl ring itself can undergo electrophilic aromatic substitution, and the attached side chains can also exhibit specific reactivity.
Electrophilic Aromatic Substitution: The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on the phenyl ring are governed by the two existing substituents. The butanoyl group is an acyl group, which is deactivating and a meta-director due to its electron-withdrawing nature. Conversely, the 2-hydroxyethyl group is an alkyl group, which is weakly activating and an ortho, para-director. The directing effects of these two groups are opposed. The ortho position to the hydroxyethyl group is also the meta position to the butanoyl group. The outcome of an EAS reaction, such as nitration (with HNO₃/H₂SO₄) or halogenation (with Br₂/FeBr₃), would depend on the specific reaction conditions, with the activating group typically having a stronger directing influence. However, Friedel-Crafts reactions (alkylation and acylation) are generally unsuccessful on strongly deactivated rings. google.com
Side-Chain Oxidation: The benzylic position of the butan-1-one chain (the carbon attached to the phenyl ring) has no hydrogens, making it resistant to oxidation. libretexts.orgorgoreview.com However, the benzylic carbon of the hydroxyethyl group is susceptible to oxidation. Strong oxidizing agents like hot, acidic potassium permanganate can cleave the entire alkyl side chain, oxidizing the benzylic carbon to a carboxylic acid, provided there is at least one benzylic hydrogen. libretexts.orgorgoreview.comlibretexts.orgkhanacademy.orgcsbsju.edu In this case, both the butanoyl and hydroxyethyl side chains have benzylic hydrogens. Vigorous oxidation could potentially lead to the formation of terephthalic acid.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for introducing functional groups onto an aromatic ring. The rate and regioselectivity of these reactions on a substituted benzene (B151609) ring are determined by the nature of the substituents already present. unizin.org
In the case of this compound, the two substituents have opposing effects. The butanoyl group, an acyl group, is a deactivating group. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles than benzene itself. organicchemistrytutor.com Furthermore, acyl groups are meta-directors, meaning they direct incoming electrophiles to the positions meta to themselves. unizin.orgorganicchemistrytutor.com
On the other hand, the 2-hydroxyethyl group is an alkyl group. Alkyl groups are generally considered to be weakly activating. They donate electron density to the aromatic ring primarily through an inductive effect, which increases the ring's nucleophilicity and makes it more reactive towards electrophiles compared to benzene. fiveable.me Activating groups are typically ortho- and para-directors. unizin.orgfiveable.me Since the para position is already occupied, the 2-hydroxyethyl group directs incoming electrophiles to the ortho positions.
The positions on the phenyl ring are numbered starting from the carbon attached to the butanoyl group as position 1. Therefore, the 2-hydroxyethyl group is at position 4. The available positions for substitution are 2, 3, 5, and 6.
Positions ortho to the 2-hydroxyethyl group: 3 and 5.
Positions meta to the 2-hydroxyethyl group: 2 and 6.
Positions ortho to the butanoyl group: 2 and 6.
Positions meta to the butanoyl group: 3 and 5.
This leads to a scenario where the activating 2-hydroxyethyl group directs substitution to positions 3 and 5, which are the same positions directed by the deactivating butanoyl group. This reinforcing directional effect suggests that electrophilic substitution will predominantly occur at the positions meta to the butanoyl group and ortho to the 2-hydroxyethyl group.
| Substituent | Electronic Effect | Directing Influence | Favored Positions for Substitution |
|---|---|---|---|
| Butanoyl (-CO(CH₂)₂CH₃) | Deactivating (Electron-withdrawing) | Meta-directing | 3 and 5 |
| 2-Hydroxyethyl (-CH₂CH₂OH) | Weakly Activating (Electron-donating) | Ortho-, Para-directing | 3 and 5 (Para position is blocked) |
Functionalization at Different Phenyl Positions
The concerted directing effects of the butanoyl and 2-hydroxyethyl groups make positions 3 and 5 the primary sites for functionalization via electrophilic aromatic substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. organic-chemistry.org
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. For this compound, this reaction is expected to yield 1-[4-(2-hydroxyethyl)-3-nitrophenyl]butan-1-one and 1-[4-(2-hydroxyethyl)-3,5-dinitrophenyl]butan-1-one, depending on the reaction conditions.
Halogenation: The introduction of a halogen (e.g., Br, Cl) is usually accomplished using the diatomic halogen in the presence of a Lewis acid catalyst. Bromination, for instance, would be expected to yield 1-[3-bromo-4-(2-hydroxyethyl)phenyl]butan-1-one.
Friedel-Crafts Acylation: This reaction introduces an acyl group to the aromatic ring. Due to the presence of a deactivating acyl group already on the ring, Friedel-Crafts acylation is generally difficult to achieve. organic-chemistry.orgsapub.org The deactivated ring is often not nucleophilic enough to attack the acylium ion intermediate.
The table below summarizes the predicted outcomes for the functionalization of this compound at the most reactive phenyl positions.
| Reaction Type | Typical Reagents | Predicted Major Product(s) | Position(s) of Functionalization |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-[4-(2-Hydroxyethyl)-3-nitrophenyl]butan-1-one | 3 (and potentially 5) |
| Bromination | Br₂, FeBr₃ | 1-[3-Bromo-4-(2-hydroxyethyl)phenyl]butan-1-one | 3 (and potentially 5) |
| Chlorination | Cl₂, AlCl₃ | 1-[3-Chloro-4-(2-hydroxyethyl)phenyl]butan-1-one | 3 (and potentially 5) |
Metabolic Pathways and Biotransformation Studies of 1 4 2 Hydroxyethyl Phenyl Butan 1 One
In Vitro Metabolic Investigations
In vitro metabolic studies are crucial for characterizing the metabolic fate of a compound. These experiments typically use subcellular fractions, such as liver microsomes, or recombinant enzymes to identify metabolic pathways and the enzymes responsible. unl.edupharmaron.commdpi.com
Use of Liver Microsomes (e.g., Human Liver Microsomes) and Recombinant Enzymes
Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and are a rich source of key drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. nih.govunl.edu For a compound like 1-[4-(2-Hydroxyethyl)phenyl]butan-1-one, incubation with human liver microsomes (HLM) in the presence of necessary cofactors (e.g., NADPH for CYPs, UDPGA for UGTs) would be the standard initial step to elucidate its metabolic profile.
To pinpoint the specific enzymes involved, recombinant enzymes—individual CYP or UGT isoforms expressed in cell lines—are used. This approach allows for the determination of which specific enzyme (e.g., CYP3A4, CYP2D6) is responsible for a particular metabolic conversion. mdpi.com
Identification of Phase I Metabolites: Hydroxylation and Carbonyl Reduction
Phase I reactions introduce or expose functional groups on a parent compound. longdom.orgpharmaguideline.com Based on the structure of this compound, the primary Phase I metabolic pathways are predicted to be hydroxylation and carbonyl reduction.
Hydroxylation: The aromatic phenyl ring is susceptible to hydroxylation, a reaction commonly catalyzed by CYP enzymes. mdpi.com This would result in the formation of a phenolic metabolite, 1-[4-(2-Hydroxyethyl)-hydroxyphenyl]butan-1-one.
Carbonyl Reduction: The ketone group in the butanone side chain is a prime target for reduction by carbonyl reductases (CBRs) and aldo-keto reductases (AKRs) to form a secondary alcohol. bioivt.com This reaction would yield the carbinol metabolite, 1-[4-(2-Hydroxyethyl)phenyl]butan-1-ol. Studies on the analogous compound raspberry ketone confirm that ketone reduction is a prominent metabolic pathway. nih.gov
Predicted Phase I Metabolites of this compound
| Parent Compound | Metabolic Reaction | Predicted Metabolite |
| This compound | Aromatic Hydroxylation | 1-[4-(2-Hydroxyethyl)-hydroxyphenyl]butan-1-one |
| This compound | Carbonyl Reduction | 1-[4-(2-Hydroxyethyl)phenyl]butan-1-ol |
Identification of Phase II Metabolites: Glucuronidation and Sulfation
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to significantly increase their water solubility for excretion. nih.govnih.govresearchgate.net For this compound and its Phase I metabolites, the primary conjugation reactions would be glucuronidation and sulfation.
Glucuronidation: The primary alcohol of the 2-hydroxyethyl group and the secondary alcohol formed from carbonyl reduction are both potential sites for glucuronidation, catalyzed by UGTs. nih.gov
Sulfation: Similarly, these hydroxyl groups can be conjugated with a sulfonate group, a reaction catalyzed by sulfotransferases (SULTs). nih.gov
In studies with raspberry ketone, both the parent compound and its reduced carbinol metabolite were found to be extensively conjugated with glucuronic acid and/or sulfate. nih.gov
Predicted Phase II Metabolites of this compound
| Substrate | Metabolic Reaction | Predicted Conjugate Metabolite |
| This compound | Glucuronidation | 1-[4-(2-Glucuronyloxyethyl)phenyl]butan-1-one |
| This compound | Sulfation | 1-[4-(2-Sulfoxyethyl)phenyl]butan-1-one |
| 1-[4-(2-Hydroxyethyl)phenyl]butan-1-ol | Glucuronidation | 1-[4-(2-Hydroxyethyl)phenyl]butan-1-ol glucuronide |
| 1-[4-(2-Hydroxyethyl)phenyl]butan-1-ol | Sulfation | 1-[4-(2-Hydroxyethyl)phenyl]butan-1-ol sulfate |
Role of Cytochrome P450 Enzymes (e.g., CYP2D6, CYP2C19, CYP1A2, CYP2B6) in Metabolism
The Cytochrome P450 superfamily is the most important group of enzymes involved in Phase I metabolism. mdpi.comnih.govdovemed.comnih.gov While the specific CYPs involved in the metabolism of this compound have not been identified, data from structurally similar compounds can provide insights. The major CYP enzymes responsible for drug metabolism in humans include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. nih.govresearchgate.net Studies on raspberry ketone have suggested a low risk of interaction with CYP3A, indicating it may not be a major substrate for this enzyme. researchgate.net Further research using recombinant human CYP enzymes would be necessary to determine which isoforms are specifically responsible for the hydroxylation of this compound.
In Vivo Metabolic Studies in Animal Models (e.g., Rats, Guinea Pigs, Rabbits)
In vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism. pharmaron.com
Urinary Metabolite Excretion Profiles
While specific in vivo data for this compound is lacking, studies on raspberry ketone in rats, guinea pigs, and rabbits provide a relevant model for what might be expected. nih.govresearchgate.net Following oral administration, raspberry ketone was found to be rapidly absorbed and almost completely excreted in the urine within 24 hours, with urinary metabolites accounting for approximately 90% of the dose. nih.govnih.gov
Oxidative Metabolism Pathways: Ring and Side-Chain Hydroxylation
Oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, represents a major route for the biotransformation of many compounds. For this compound, two primary sites are susceptible to oxidative attack: the aromatic phenyl ring and the aliphatic butanone side-chain.
Ring Hydroxylation: The benzene (B151609) ring is a common target for hydroxylation in drug metabolism. nih.gov This reaction introduces a hydroxyl group onto the aromatic ring, increasing the compound's polarity and facilitating its excretion. The specific position of hydroxylation is influenced by the electronic effects of the existing substituents on the ring. nih.gov In structurally similar compounds like raspberry ketone, ring hydroxylation is a documented metabolic pathway. nih.govacs.org Therefore, it is anticipated that this compound would also undergo aromatic hydroxylation.
Side-Chain Hydroxylation: The butanone side-chain of the molecule offers several carbon atoms that are potential targets for hydroxylation. This process, also known as alkyl oxidation, can lead to the formation of various hydroxylated metabolites. nih.gov Studies on the metabolism of raspberry ketone have shown that its side-chain undergoes oxidation to form 1,2- and 2,3-diol derivatives. nih.gov A similar pathway of side-chain oxidation is a plausible metabolic route for this compound.
Table 1: Predicted Oxidative Metabolites of this compound
| Metabolic Reaction | Potential Site of Action | Predicted Metabolite Type |
| Ring Hydroxylation | Phenyl Ring | Phenolic derivative |
| Side-Chain Hydroxylation | Butanone Chain | Hydroxylated alkyl derivative (e.g., diol) |
Cleavage Pathways to Shorter Chain Derivatives
The oxidative metabolism of a compound's side-chain can sometimes lead to the cleavage of carbon-carbon bonds, resulting in the formation of shorter-chain derivatives. This metabolic route has been proposed for raspberry ketone. nih.gov
Following the initial hydroxylation of the butanone side-chain of this compound, further oxidation could render the chain unstable and susceptible to cleavage. This process would likely result in the formation of smaller, more polar metabolites that can be more readily excreted from the body. For raspberry ketone, side-chain oxidation and subsequent cleavage are thought to produce C6-C3 (benzenoid with a three-carbon chain) and C6-C2 (benzenoid with a two-carbon chain) derivatives. nih.gov A comparable cleavage pathway is therefore a predicted route in the biotransformation of this compound.
Table 2: Predicted Cleavage Pathway Products
| Initial Reaction | Proposed Intermediate | Potential Cleavage Products |
| Side-Chain Oxidation | Diol derivatives of the butanone chain | Shorter-chain phenyl derivatives |
Comparison of Metabolic Profiles with Structurally Related Compounds (e.g., Raspberry Ketone, Tolperisone)
Comparing the predicted metabolic profile of this compound with well-studied, structurally analogous compounds provides valuable insights. Raspberry ketone and tolperisone (B1682978) serve as relevant comparators.
Comparison with Raspberry Ketone: this compound shares a core phenylbutanone structure with raspberry ketone (4-(4-hydroxyphenyl)butan-2-one). wikipedia.org This structural similarity strongly suggests that they would share common metabolic pathways. The metabolism of raspberry ketone is characterized by reduction of the ketone group to a carbinol, as well as oxidative reactions including ring hydroxylation and side-chain oxidation, which can lead to cleavage. nih.gov Consequently, this compound is also expected to undergo ketone reduction, aromatic hydroxylation, and side-chain oxidation leading to potential cleavage. The primary difference lies in the substituent on the phenyl ring (a 2-hydroxyethyl group versus a hydroxyl group), which may influence the rate and specific position of metabolic reactions.
Comparison with Tolperisone: Tolperisone, a centrally acting muscle relaxant, is chemically known as 1-(4-methyl-phenyl)-2-methyl-3-(1-piperidino)-1-propanone-hydrochloride. nih.gov While it also possesses a substituted phenyl ketone structure, its metabolic profile is distinct. The primary metabolic pathway for tolperisone is the hydroxylation of the methyl group on the phenyl ring (methyl-hydroxylation), a reaction mediated predominantly by the CYP2D6 enzyme, with minor contributions from CYP2C19, CYP2B6, and CYP1A2. nih.govresearchgate.net Carbonyl reduction is also observed. nih.govresearchgate.net
In contrast, this compound lacks the p-methyl group that is the primary site of metabolic attack in tolperisone. Therefore, its metabolism is not expected to be dominated by methyl-hydroxylation. Instead, it is more likely to follow the pathways observed for raspberry ketone, focusing on hydroxylation of the aromatic ring itself and the butanone side-chain.
Table 3: Comparative Metabolic Profiles
| Feature | This compound (Predicted) | Raspberry Ketone (Known) | Tolperisone (Known) |
| Core Structure | Phenylbutanone | Phenylbutanone | Phenylpropanone |
| Primary Oxidative Pathway | Ring and Side-Chain Hydroxylation | Ring and Side-Chain Hydroxylation nih.govulster.ac.uk | Methyl-Hydroxylation of the tolyl group nih.govresearchgate.net |
| Cleavage Pathway | Predicted, following side-chain oxidation | Proposed, yielding shorter chain derivatives nih.gov | Not a major reported pathway |
| Other Major Pathways | Ketone Reduction (Predicted) | Ketone Reduction nih.gov | Carbonyl Reduction nih.govresearchgate.net |
| Key Enzymes (if known) | Likely CYP450 enzymes | Likely CYP450 enzymes | CYP2D6, CYP2C19, CYP2B6, CYP1A2 nih.govresearchgate.net |
Biological Activity and Mechanistic Insights of 1 4 2 Hydroxyethyl Phenyl Butan 1 One and Analogues
Antimicrobial Activity Studies
Investigations into the antimicrobial spectrum of 1-[4-(2-Hydroxyethyl)phenyl]butan-1-one and its analogues have demonstrated notable effects against a variety of bacterial and fungal strains.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Escherichia coli)
Research on Hydroxyethoxy Phenyl Butanone (HEPB) has confirmed its influence on bacterial growth. Studies using the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa showed that HEPB altered their growth kinetics in a manner dependent on its concentration. nih.govmicrobiologyresearch.org While a standardized ISO method did not determine a specific Minimum Inhibitory Concentration (MIC), a 2% w/v concentration of HEPB was found to inhibit the growth of both P. aeruginosa and E. coli. microbiologyresearch.org Interestingly, exposure to HEPB did not alter the antibiotic susceptibility profiles of P. aeruginosa and S. aureus. nih.govmicrobiologyresearch.org However, it rendered E. coli susceptible to the antibiotic gentamicin. nih.gov
Structural analogues, particularly derivatives of 2-phenylethanol (B73330) (2-PEtOH), also exhibit significant bacteriostatic activity. The activity of these analogues against E. coli has been quantified, showing a correlation between their chemical properties and antibacterial efficacy. nih.gov
Table 1: Antibacterial Activity of this compound Analogues against Escherichia coli
| Compound Name | MIC₅₀ (mM) |
|---|---|
| 2-Phenylethanol (2-PEtOH) | ~15 |
| Phenylacetic acid | ~20 |
| Methyl phenylacetate | ~6.3 |
| Phenyllactic acid | ~11 |
Data sourced from studies on E. coli growth inhibition. nih.gov
Antifungal Activity Investigations
The antifungal properties of this compound (as Ethylzingerone or HEPB) and its analogues have been evaluated against several pathogenic fungi. One study found that Ethylzingerone, a closely related synthetic compound, significantly inhibits the growth of Candida albicans, Candida glabrata, and Saccharomyces cerevisiae. researchgate.net The compound was reported to have a fungicidal effect on C. albicans. researchgate.net Another investigation noted that Ethylzingerone displayed antimicrobial activity against C. albicans but not Aspergillus niger in a cosmetic formulation. mq.edu.au
The antifungal potential is retained and can be potent in other analogues. For instance, a derivative where the methoxy (B1213986) group of the related natural product zingerone (B1684294) is replaced by a nitro group, 4-(4-hydroxy-3-nitrophenyl)-2-butanone, exhibited the strongest antifungal activity among 35 synthesized derivatives against Aspergillus flavus and Fusarium graminearum. mq.edu.au
Proposed Mechanisms of Antimicrobial Action (e.g., Enzyme Inhibition, Membrane Disruption)
The mechanisms through which these phenolic compounds exert their antimicrobial effects are multifaceted. For analogues like 2-phenylethanol derivatives, their bacteriostatic activity is strongly linked to their interaction with bacterial membranes. nih.gov The amphipathic nature of these molecules allows them to insert into the lipid bilayer, disrupting hydrophobic interactions between lipid molecules and thereby compromising membrane structure and integrity. nih.govnih.gov This disruption can lead to increased membrane permeability and the leakage of essential ions and molecules. nih.gov
For the analogue Ethylzingerone, chemogenomic analysis in fungi suggests a different primary mechanism. It is presumed to interfere with the biosynthetic pathways of aromatic amino acids, depriving the fungal cells of essential components for survival and growth. mq.edu.au It has also been noted that the ketone functional group is critical for the antimicrobial activity of these butanone structures. mq.edu.au
Anti-inflammatory Properties
While direct studies on the anti-inflammatory properties of this compound are limited, research on its structural analogues provides significant insights into the potential anti-inflammatory effects of this class of compounds. Phenylethanoid derivatives, as a group, are recognized for possessing a range of pharmacological effects, including anti-inflammatory activity. nih.govtaylorandfrancis.com
Cellular and Molecular Mechanisms of Anti-inflammatory Effects
The anti-inflammatory actions of phytochemicals, including phenolic compounds, often involve the modulation of key signaling pathways and enzymes involved in the inflammatory cascade. nih.gov Structural analogues of this compound have been shown to operate through these established mechanisms.
A notable analogue, 4-(phenylsulfanyl)butan-2-one (4-PSB-2), has demonstrated the ability to attenuate inflammatory responses by decreasing the expression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). nih.gov This effect is mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. nih.gov
Furthermore, 4-PSB-2 can suppress the production of CC chemokine ligand (CCL)-1, a molecule involved in allergic inflammation, through epigenetic regulation by downregulating the acetylation of histones H3 and H4. mdpi.com Other phenylethanoid derivatives have been shown to inhibit the production of nitric oxide (NO), another key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov
Table 2: Anti-inflammatory Mechanisms of Structural Analogues
| Analogue | Key Mechanism | Target Molecules/Pathways |
|---|---|---|
| 4-(Phenylsulfanyl)butan-2-one | Inhibition of Pro-inflammatory Gene Expression | TNF-α, COX-2, iNOS, NF-κB pathway |
| 4-(Phenylsulfanyl)butan-2-one | Epigenetic Regulation | CCL-1, Histone H3/H4 Acetylation |
Other Reported Biological Activities of Structural Analogues
The structural framework of this compound is shared by other compounds with diverse biological activities. One of the most well-known analogues is 4-(4-hydroxyphenyl)-2-butanone, commonly known as Raspberry Ketone. nih.gov This compound is found naturally in fruits like raspberries and is widely used in cosmetics and as a flavoring agent. nih.gov Beyond its sensory properties, Raspberry Ketone has been reported to possess hepatoprotective and androgen antagonist activities. nih.gov
Other related structures have also been explored for therapeutic potential. For example, various N-palmitoyl-ethanolamine (PEA) derivatives and certain pyrrole (B145914) derivatives that share some structural similarities have been investigated for analgesic effects in addition to their anti-inflammatory properties. mdpi.comunina.it
Antioxidant Activity
The capacity of a compound to counteract oxidative stress is a significant indicator of its potential therapeutic value. The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals, thereby interrupting oxidative chain reactions. crimsonpublishers.come3s-conferences.org This activity is typically evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. mdpi.comresearchgate.net
While direct experimental data on the antioxidant activity of this compound is not extensively documented, its structural similarity to other phenolic ketones, such as chalcones and flavones, allows for informed predictions. nih.govresearchgate.net Structure-activity relationship (SAR) studies on various phenolic compounds have consistently shown that the number and position of hydroxyl groups on the aromatic ring are critical determinants of antioxidant efficacy. nih.gov For instance, flavonoids with a 3′,4′-dihydroxy configuration in the B ring exhibit potent antioxidant activity. nih.gov
Analogues such as chalcone (B49325) fatty acid esters have demonstrated significant free radical scavenging capabilities, with some derivatives showing higher efficacy than the standard antioxidant, ascorbic acid. nih.gov Studies on hydroxy-flavones indicate that specific hydroxylation patterns, such as a 2',3',4'-OH substitution on the B ring, play a crucial role in radical scavenging activity. nih.gov Similarly, the antioxidant potential of phenethyl alcohol derivatives and their esters is directly correlated with the degree of hydroxylation on the phenyl ring. nih.gov For example, catecholic derivatives (those with two hydroxyl groups on the phenyl ring) show markedly higher antioxidant activity in both ABTS and DPPH assays compared to their monohydroxylated counterparts. nih.gov Given that this compound possesses a hydroxyl group within its ethyl substituent attached to the phenyl ring, it is expected to contribute to antioxidant properties, though likely to a lesser extent than analogues with direct phenolic hydroxyl groups.
| Compound/Analogue Class | Assay | Activity (IC50 or % Inhibition) | Reference |
|---|---|---|---|
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one (Chalcone) | DPPH | IC50: 3.39 µg/mL | researchgate.net |
| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one (Chalcone) | DPPH | IC50: 8.22 µg/mL | researchgate.net |
| Chalcone Fatty Acid Ester (5e) | DPPH | 68.58% inhibition at 2 µg/mL | nih.gov |
| Gallic Acid Hydrate | ABTS | IC50: 1.03 ± 0.25 µg/mL | nih.gov |
| Quercetin | ABTS | IC50: 1.89 ± 0.33 µg/mL | nih.gov |
| Flavone analogue (Compound 4) | DPPH | IC50: 3.53 ± 0.1 µg/mL | scielo.br |
Enzyme Inhibition Studies (e.g., Topoisomerase IIα)
The interaction of small molecules with enzymes is a primary mechanism of pharmacological action. Topoisomerase IIα is a critical enzyme in DNA replication and a validated target for anticancer drugs. researchgate.netmdpi.com Certain natural polyphenols, such as flavonoids, are known to act as topoisomerase II poisons, enhancing enzyme-mediated DNA cleavage. nih.gov The structural features of these molecules, particularly the hydroxylation pattern on their phenyl rings, dictate the mechanism of action. nih.gov For instance, a hydroxyl group at the C4' position is considered important for traditional, noncovalent inhibition of the enzyme. nih.gov While the specific inhibitory activity of this compound against topoisomerase IIα has not been reported, its phenolic nature suggests potential for such interactions, warranting further investigation. The anticancer drug etoposide, a known topoisomerase IIα inhibitor, functions by trapping the enzyme-DNA cleavage complex, and its mechanism can involve the induction of oxidative stress. mdpi.comnih.gov
Analogues of the core phenyl butanone structure have demonstrated inhibitory activity against various other enzymes. A study on 1,4-diphenylbutane-2,3-dione (B3101029) analogues revealed potent inhibition of mammalian carboxylesterases (CE), with the inhibitory power correlating with the hydrophobicity of the molecule. nih.gov For example, 1-phenyl-1,2-octanedione yielded Ki values in the nanomolar range for human and rat CEs. nih.gov Furthermore, derivatives of 4-[2-(substituted phenyl)hydrazono]-3-(1-hydroxyethyl)-1-phenyl/methyl-3,4-dihydroquinolin-2(1H)-one have been synthesized and evaluated as tyrosine kinase inhibitors, with some compounds showing significant cytotoxicity against cancer cell lines with IC50 values in the low micromolar range. researchgate.net Specifically, compound (III-b4) was identified as the most cytotoxic, with an IC50 value of 0.0515 µM against the MDA-MB cell line. researchgate.net
| Analogue/Compound | Enzyme Target | Activity (IC50 or Ki) | Reference |
|---|---|---|---|
| Anthraquinone (Compound 3 from Reynoutria japonica) | Topoisomerase II | IC50: 0.54 µM | researchgate.net |
| 1-Phenyl-1,2-octanedione | Carboxylesterase (hCE1) | Ki: 2.2 nM | nih.gov |
| 1-Phenyl-1,2-octanedione | Carboxylesterase (hiCE) | Ki: 28.7 nM | nih.gov |
| 4-[2-(4-bromophenyl)hydrazono]-3-(1-hydroxyethyl)-1-methyl-3,4-dihydroquinolin-2(1H)-one (III-b4) | Tyrosine Kinase (in MDA-MB cells) | IC50: 0.0515 µM | researchgate.net |
| Flavone Analogue (Compound 4) | Cyclooxygenase-2 (COX-2) | IC50: 6.02 ± 0.33 µg/mL | scielo.br |
Receptor Agonism/Antagonism Studies (if applicable to analogues)
The ability of a compound to bind to and modulate the activity of cellular receptors is a key aspect of its pharmacological profile. While studies on this compound are limited, research into its analogues provides valuable insights. A notable study focused on hydroxyphenyl-butan-1-one derivatives as multi-target-directed ligands (MTDLs) for potential application in neurodegenerative diseases. nih.gov
Within this research, a series of hydroxyphenyl-butan-1-ones were developed to simultaneously target acetylcholinesterase (AChE) and sigma-1 (σ1) receptors. nih.gov The σ1 receptor is implicated in various cellular functions and is a target for therapeutic intervention in neurological disorders. The study found that (2,3,4-trihydroxy-phenyl)butan-1-one demonstrated a notable affinity for the σ1 receptor, acting as an antagonist. nih.gov This finding is significant as it establishes that the hydroxyphenyl-butan-1-one scaffold can be effectively utilized to design receptor-modulating agents. The specific substitution pattern on the phenyl ring was crucial for the observed activity, highlighting the potential for tuning receptor affinity and selectivity through synthetic modifications of the core structure.
| Compound | Receptor Target | Activity | Reference |
|---|---|---|---|
| (2,3,4-trihydroxy-phenyl)butan-1-one | σ1 Receptor | Antagonist activity, sub-micromolar affinity | nih.gov |
Structure Activity Relationship Sar Studies and Derivative Development
Systematic Modification of the Butan-1-one Side Chain
The butan-1-one chain, consisting of a four-carbon alkyl chain and a ketone carbonyl group, is a critical region for SAR studies. Its length, shape, and the presence of functional groups can significantly impact the molecule's interaction with biological targets.
The length and branching of the alkyl chain attached to the carbonyl group play a significant role in determining the molecule's lipophilicity and steric profile. These properties are crucial for absorption, distribution, and binding to target receptors.
Alkyl Chain Length: Altering the length of the alkyl chain can affect how well the molecule fits into a binding pocket. Studies on other organic semiconductors have shown that charge mobility can either increase or decrease with alkyl chain length, depending on the molecular packing arrangement. rsc.org For instance, elongating the chain (e.g., from butan-1-one to pentan-1-one or hexan-1-one) increases lipophilicity, which may enhance passage through biological membranes. Conversely, shortening the chain (e.g., to propan-1-one or ethan-1-one) reduces lipophilicity. Research on other compounds has demonstrated that increasing the length of an alkyl chain can lead to a more ordered local structure. rsc.org However, in some contexts, more lipophilic (larger alkyl group) derivatives have been found to be less active. researchgate.net
Alkyl Chain Branching: Introducing branching into the alkyl chain, such as adding a methyl group to create an isobutyl or sec-butyl derivative, alters the molecule's three-dimensional shape. This can create steric hindrance that may prevent effective binding to a target site. However, in some cases, branching can lock the molecule into a more favorable conformation for binding. The introduction of methyl groups at positions alpha or beta to a carbonyl group has been shown to significantly impact reaction yields and potentially the biological activity of the resulting compounds. researchgate.net
Table 1: Hypothetical Variations in the Butan-1-one Side Chain and Their Predicted Physicochemical Impact
| Derivative Name | Modification | Predicted Impact on Lipophilicity (LogP) | Potential Steric Effect |
|---|---|---|---|
| 1-[4-(2-Hydroxyethyl)phenyl]propan-1-one | Shorter Chain (Propyl) | Decrease | Reduced |
| 1-[4-(2-Hydroxyethyl)phenyl]butan-1-one | Parent Compound (Butyl) | Baseline | Baseline |
| 1-[4-(2-Hydroxyethyl)phenyl]pentan-1-one | Longer Chain (Pentyl) | Increase | Increased |
| 1-[4-(2-Hydroxyethyl)phenyl]-2-methylpropan-1-one | Branched Chain (Isobutyl) | Slight Increase | Significantly Increased |
Incorporating new functional groups onto the butan-1-one side chain can introduce new intermolecular interactions, such as hydrogen bonding or electrostatic interactions, potentially improving binding affinity and specificity. masterorganicchemistry.comfsu.edu
Amines: Adding an amino group introduces a basic center that can be protonated at physiological pH. fsu.edu This allows for the formation of strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in a target's binding site. The position of the amino group is critical; for example, placing it at the terminal (gamma) position of the butyl chain results in a derivative like 4-amino-1-[4-(2-hydroxyethyl)phenyl]butan-1-one.
Halogens: The introduction of halogens (e.g., fluorine, chlorine, bromine) can alter the electronic properties and lipophilicity of the side chain. youtube.com A fluorine atom, for instance, can act as a weak hydrogen bond acceptor and may block metabolic degradation at that position, potentially increasing the compound's bioavailability.
Table 2: Introduction of Functional Groups to the Butan-1-one Side Chain
| Derivative Name | Functional Group Added | Potential New Interaction | Expected Change in Polarity |
|---|---|---|---|
| 4-Amino-1-[4-(2-hydroxyethyl)phenyl]butan-1-one | Primary Amine (-NH₂) | Ionic interaction, Hydrogen bonding | Increase |
| 4-Fluoro-1-[4-(2-hydroxyethyl)phenyl]butan-1-one | Fluorine (-F) | Dipole-dipole, Weak H-bond acceptor | Slight Increase |
| 4-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]butan-1-one | Hydroxyl (-OH) | Hydrogen bonding | Significant Increase |
Functionalization of the Hydroxyethyl (B10761427) Moiety
The hydroxyethyl group [-CH₂CH₂OH] offers a primary alcohol that is a prime target for chemical modification. Its ability to act as a hydrogen bond donor and acceptor is often crucial for anchoring the molecule within a binding site.
Masking or replacing the hydroxyl group can probe its importance in biological activity.
Esters: Conversion of the hydroxyl group to an ester (e.g., acetate, benzoate) replaces the hydrogen bond-donating proton with a larger, more lipophilic group. masterorganicchemistry.com This modification can be used to determine if hydrogen bond donation is essential for activity. Ester derivatives may also function as prodrugs, which are inactive until hydrolyzed back to the parent alcohol in the body.
Ethers: Transforming the hydroxyl into an ether (e.g., methyl ether, ethyl ether) also removes its hydrogen bond-donating capacity. fsu.edu Ethers are generally more stable metabolically than esters. Comparing the activity of an ether derivative to that of the parent compound can provide clear evidence for the role of the hydroxyl proton. For instance, creating the methyl ether derivative 1-{4-[2-(Methoxy)ethyl]phenyl}butan-1-one would help elucidate the role of the terminal hydroxyl group.
Table 3: Derivatization of the Hydroxyethyl Moiety
| Derivative Name | Modification | Effect on H-Bonding | Expected Change in Lipophilicity |
|---|---|---|---|
| 2-(4-Butanoylphenyl)ethyl acetate | Acetate Ester | Donating ability removed | Increase |
| 1-{4-[2-(Methoxy)ethyl]phenyl}butan-1-one | Methyl Ether | Donating ability removed | Slight Increase |
| 2-(4-Butanoylphenyl)ethyl benzoate | Benzoate Ester | Donating ability removed | Significant Increase |
Substituent Effects on the Phenyl Ring
The central phenyl ring acts as a scaffold, and its electronic properties and the spatial arrangement of its substituents are critical determinants of activity.
Substituent Electronic Effects: Introducing additional substituents onto the phenyl ring modifies the electron density of the aromatic system. lumenlearning.comlibretexts.org These effects are broadly classified as inductive and resonance effects. libretexts.org
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) donate electron density to the ring, making it more nucleophilic. fiveable.me These are known as activating groups.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) pull electron density from the ring, making it less nucleophilic. These are known as deactivating groups. Halogens like chlorine (-Cl) are deactivating through induction but can donate electrons through resonance. libretexts.org
The position of these new substituents (ortho, meta, or para to an existing group) also directs their influence on the molecule's electrostatic potential and reactivity. libretexts.org For example, adding an electron-withdrawing nitro group would decrease the electron density of the ring.
Table 4: Effects of Additional Phenyl Ring Substituents
| Substituent | Position (relative to butanoyl) | Electronic Effect | Example Derivative Name |
|---|---|---|---|
| -Cl (Chloro) | 3-position | Electron-withdrawing (Inductive) | 1-[3-Chloro-4-(2-hydroxyethyl)phenyl]butan-1-one |
| -NO₂ (Nitro) | 3-position | Strongly Electron-withdrawing | 1-[4-(2-Hydroxyethyl)-3-nitrophenyl]butan-1-one |
| -OCH₃ (Methoxy) | 3-position | Electron-donating (Resonance) | 1-[4-(2-Hydroxyethyl)-3-methoxyphenyl]butan-1-one |
| -CH₃ (Methyl) | 3-position | Weakly Electron-donating | 1-[4-(2-Hydroxyethyl)-3-methylphenyl]butan-1-one |
Introduction of Additional Hydroxyl or Methoxy Groups
Research on various phenolic compounds, such as chalcones and flavanones, has established clear SAR principles that are applicable to phenyl ketone scaffolds. nih.govmdpi.com Generally, an increase in the number of hydroxyl groups on the aromatic ring correlates with enhanced biological activities, particularly antioxidant capacity. mdpi.com This is attributed to the ability of phenolic hydroxyl groups to donate a hydrogen atom to neutralize free radicals. nih.govresearchgate.net For instance, studies on phenolic acids have shown that their antioxidant activity is often directly proportional to the number of phenolic hydroxyl groups. researchgate.net
Methoxy groups also play a crucial role in influencing a molecule's activity. While they are weaker electron-donating groups compared to hydroxyls, their presence can enhance metabolic stability and lipophilicity, which may improve cell membrane permeability. mdpi.comresearchgate.net Furthermore, a methoxy group positioned ortho to a hydroxyl group can form an intramolecular hydrogen bond, which can affect the molecule's conformation and its interaction with biological targets. researchgate.net The strategic placement of methoxy groups can therefore fine-tune both the pharmacokinetic and pharmacodynamic properties of the parent compound. nih.gov
The table below summarizes the general effects of these substitutions on the biological activity of phenolic compounds, providing a predictive framework for the derivatization of this compound.
| Substitution | Position on Phenyl Ring | General Impact on Biological Activity | Rationale |
|---|---|---|---|
| Single Hydroxyl (-OH) | Ortho, Meta, or Para | Moderate increase in antioxidant and other biological activities. | Acts as a hydrogen donor to scavenge free radicals. |
| Multiple Hydroxyls (-OH) | Adjacent (e.g., ortho and meta) | Significant increase in antioxidant activity. nih.govresearchgate.net | Enhanced radical scavenging capacity and potential for metal chelation. |
| Single Methoxy (-OCH₃) | Ortho, Meta, or Para | Can increase metabolic stability and lipophilicity; may slightly alter activity. mdpi.com | Blocks sites of metabolic oxidation; alters electronic properties. |
| Hydroxyl and Methoxy Combination | Various | Modulated activity, balancing potency and pharmacokinetic properties. mdpi.com | Combines the hydrogen-donating ability of -OH with the metabolic stability conferred by -OCH₃. |
Bioisosteric Replacements and Scaffold Hopping Strategies
Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry aimed at discovering novel compounds with improved efficacy, selectivity, and pharmacokinetic profiles while retaining the desired biological activity of a lead molecule. uniroma1.itbhsai.org These approaches involve modifying the core structure, or scaffold, of this compound.
Bioisosteric replacement involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, leading to a new molecule with a similar biological profile. prismbiolab.com For the phenyl ring in the target compound, several saturated bioisosteres have been explored to enhance properties like solubility and metabolic stability. researchgate.net Examples of such replacements include:
Bicyclo[1.1.1]pentane (BCP): This non-classical phenyl bioisostere mimics the para-disubstituted pattern of the phenyl ring and can improve drug-like properties. nih.gov
Bridged Piperidines: These structures can serve as effective phenyl bioisosteres, leading to a systematic enhancement of solubility and lipophilicity. nih.gov
2-Oxabicyclo[2.1.1]hexanes: These motifs have been shown to be effective saturated bioisosteres for ortho-substituted phenyl rings, offering improved physicochemical properties and stability. domainex.co.uk
Scaffold hopping is a more drastic approach that aims to replace the central core of the molecule with a structurally different scaffold, while preserving the orientation of key functional groups responsible for biological activity. uniroma1.itnih.gov This technique can lead to the discovery of new chemical entities with novel intellectual property and potentially superior ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. uniroma1.itdundee.ac.uk For this compound, a scaffold hopping strategy could involve replacing the 4-(2-hydroxyethyl)phenyl-ketone core with a completely different heterocyclic or carbocyclic system that maintains a similar spatial arrangement of the key interacting moieties.
Designing Analogues with Modified Heterocyclic Systems (e.g., Oxadiazoles)
A specific and highly effective bioisosteric replacement strategy involves substituting the ketone functional group and adjacent phenyl ring with a stable heterocyclic system. Oxadiazole rings, particularly the 1,2,4- and 1,3,4-isomers, are recognized as excellent bioisosteres for carbonyl-containing groups like esters and amides due to their resistance to hydrolysis by esterases. nih.govnih.govresearchgate.net
The 1,3,4-oxadiazole (B1194373) ring, in particular, has been successfully used as a bioisostere for carbonyl functionalities to improve metabolic stability and increase water solubility. researchgate.net In the context of this compound, the butan-1-one moiety could be replaced by a 1,3,4-oxadiazole ring. This modification would create a new series of compounds where the heterocyclic ring acts as a rigid, planar linker, potentially altering the binding mode and improving pharmacokinetic properties.
It is important to note that different oxadiazole isomers are not created equal; 1,2,4- and 1,3,4-oxadiazoles can exhibit significant differences in their physical and pharmaceutical properties, such as hydrogen bond acceptor strength, which can impact biological activity. researchgate.netrsc.org Therefore, the choice of isomer is a critical design element.
Computational Approaches to SAR Prediction and Optimization
Computational chemistry provides a powerful toolkit for predicting the SAR of novel derivatives, thereby accelerating the drug design process and reducing the need for extensive synthesis and screening. nih.govscienceopen.com For derivatives of this compound, several computational methods can be employed.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. iosrjournals.org By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a predictive model can be built. nih.gov This model can then be used to estimate the activity of unsynthesized analogues, guiding the selection of the most promising candidates for synthesis. iosrjournals.org
Molecular Docking is a technique used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. d-nb.info This method allows for the visualization of key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target's active site. nih.govunar.ac.id For derivatives of this compound, docking studies can help rationalize observed SAR and guide the design of new analogues with improved binding affinity and selectivity. researchgate.net
Pharmacophore modeling and in silico ADMET prediction are other valuable tools. Pharmacophore models define the essential 3D arrangement of functional groups required for biological activity, while ADMET prediction helps to identify potential liabilities in pharmacokinetics and toxicity early in the design process. The integration of these computational approaches allows for a more rational and efficient optimization of lead compounds. nih.govscienceopen.com
The table below outlines various computational techniques and their specific applications in the optimization of this compound derivatives.
| Computational Method | Primary Application | Information Gained for Derivative Design |
|---|---|---|
| QSAR (Quantitative Structure-Activity Relationship) | Predicting biological activity of new analogues. researchwithrowan.com | Identifies key physicochemical properties correlated with activity, guiding substituent selection. |
| Molecular Docking | Predicting binding mode and affinity to a biological target. d-nb.info | Visualizes ligand-receptor interactions, enabling structure-based design of more potent compounds. nih.gov |
| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the ligand-receptor complex over time. | Assesses the stability of the binding pose and flexibility of the complex. nih.gov |
| In Silico ADMET Prediction | Predicting pharmacokinetic and toxicity profiles. | Flags potential issues with absorption, distribution, metabolism, excretion, and toxicity early on. |
Advanced Analytical Methodologies in Research and Development
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate individual components from a mixture. For the analysis of 1-[4-(2-Hydroxyethyl)phenyl]butan-1-one, several high-performance chromatographic techniques are particularly well-suited.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantification of non-volatile or thermally labile compounds. In the context of this compound, a substituted aromatic ketone, reversed-phase HPLC is a common and effective approach. studyraid.com This method typically employs a non-polar stationary phase, such as a C18 column, and a polar mobile phase.
The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) and water is often effective. studyraid.comresearchgate.net The ratio of these solvents can be adjusted to optimize the retention time and resolution of the target compound from any impurities. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in the molecule absorbs UV light. sielc.com
A typical HPLC method for a related compound, acetophenone, utilizes a C18 column with a mobile phase of acetonitrile and water, achieving a retention time of approximately 5-7 minutes. studyraid.com Similar conditions would be a suitable starting point for developing a method for this compound. The development and validation of an HPLC method would involve assessing parameters such as linearity, accuracy, precision, and robustness to ensure reliable and reproducible results. nih.gov
Table 1: Illustrative HPLC Parameters for the Analysis of Aromatic Ketones
| Parameter | Value |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. mdpi.comresearchgate.net This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.
For the analysis of this compound, a UPLC method would offer several advantages. The increased resolution allows for better separation of the main compound from closely related impurities, which is crucial for accurate purity assessment. The shorter analysis times improve sample throughput, which is particularly beneficial in a high-demand research and development environment.
A UPLC method for a similar compound might employ a sub-2 µm C18 column with a gradient elution of acetonitrile and water. frontiersin.org The faster separation times are a key advantage of UPLC, often reducing analysis times from several minutes to under a minute.
Table 2: Representative UPLC Conditions for Rapid Analysis
| Parameter | Value |
|---|---|
| Column | Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 2 minutes |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 2 µL |
| Detection | UV at 254 nm |
| Column Temperature | 40 °C |
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a high sample throughput and cost-effective analysis. itmedicalteam.pl It is particularly useful for the analysis of complex mixtures and for rapid screening purposes. researchgate.net For this compound, HPTLC can be used for identification, purity testing, and stability studies.
In HPTLC, the stationary phase is a thin layer of adsorbent, such as silica (B1680970) gel, coated on a glass or aluminum plate. The sample is applied as a small spot or band, and the plate is developed in a chamber containing a suitable mobile phase. The separation is based on the differential migration of the components up the plate.
For phenolic compounds, a mobile phase containing a mixture of solvents such as toluene, ethyl acetate, and formic acid can be effective. mdpi.com After development, the separated compounds are visualized under UV light or by spraying with a derivatizing reagent. Densitometric scanning can then be used for quantification.
Table 3: Exemplary HPTLC System for Phenolic Compound Analysis
| Parameter | Value |
|---|---|
| Stationary Phase | HPTLC silica gel 60 F254 plates |
| Mobile Phase | Toluene:Ethyl Acetate:Formic Acid (5:4:1, v/v/v) |
| Application Volume | 5 µL |
| Development Distance | 8 cm |
| Detection | Densitometric scanning at 254 nm |
Application of Chemometric and Statistical Analysis in Data Interpretation
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the analysis of this compound, chemometric techniques can be applied to interpret complex data from chromatographic and spectroscopic analyses.
Principal Component Analysis (PCA) is a powerful statistical tool used for dimensionality reduction and pattern recognition in large datasets. researchgate.netacs.org In the context of analyzing this compound, PCA can be applied to chromatographic or spectroscopic data to discriminate between different batches of the compound, or to identify changes in the product over time during stability studies.
PCA works by transforming the original variables into a new set of uncorrelated variables called principal components (PCs). The first few PCs typically capture the majority of the variance in the data. By plotting the scores of the samples on the first two or three PCs, it is often possible to visualize clusters or trends in the data that may not be apparent from examining the raw data alone. For instance, PCA of infrared spectra can help differentiate between various carbonyl-containing compounds. acs.org
Table 4: Hypothetical PCA Results for Batch-to-Batch Comparison
| Batch | Principal Component 1 (PC1) | Principal Component 2 (PC2) |
|---|---|---|
| Batch A | 1.2 | 0.5 |
| Batch B | 1.5 | 0.3 |
| Batch C | -0.8 | -1.1 |
| Batch D | -1.1 | -0.9 |
In this hypothetical example, batches A and B cluster together, while batches C and D form another cluster, suggesting a potential difference in the manufacturing process or raw materials between the two groups.
Support Vector Machine (SVM) is a supervised machine learning algorithm that can be used for both classification and regression tasks. rsc.orgmdpi.com In the quantitative analysis of this compound, SVM can be used to build predictive models that correlate spectral or chromatographic data with the concentration of the compound. acs.orgnih.gov
For example, an SVM model could be trained on a set of near-infrared (NIR) spectra of samples with known concentrations of this compound. mdpi.com Once trained, the model could then be used to predict the concentration of the compound in new, unknown samples based on their NIR spectra. This approach can be particularly useful for rapid, non-destructive analysis in a quality control setting. The performance of SVM models often depends on the choice of kernel function and other parameters, which must be carefully optimized. mdpi.com
Table 5: Illustrative Performance of an SVM Model for Concentration Prediction
| Parameter | Value |
|---|---|
| Kernel Function | Radial Basis Function (RBF) |
| Cross-Validation Accuracy | 98.5% |
| Root Mean Square Error of Prediction (RMSEP) | 0.05 mg/mL |
| Correlation Coefficient (R²) | 0.992 |
These performance metrics indicate a highly accurate and reliable model for the quantitative recognition of this compound.
Development of Quantitative Analytical Methods for Research Samples
The development process is systematically divided into three main stages: method development, method validation, and application to research samples. The goal is to establish a method that is accurate, precise, and fit for its intended purpose.
Method Development
The initial phase of method development focuses on selecting and optimizing the conditions for chromatography and mass spectrometry to achieve a sensitive, selective, and rapid analysis of "this compound".
Chromatographic Conditions:
A reverse-phase HPLC approach is selected due to the moderate polarity of the target analyte. A C18 column is a suitable starting point as it provides good retention and separation for a wide range of organic molecules. A gradient elution is proposed to ensure a sharp peak shape and to elute any potential impurities with different polarities within a reasonable timeframe. The mobile phase will consist of an aqueous component with a small amount of acid (e.g., formic acid) to improve peak shape and an organic solvent (e.g., acetonitrile or methanol) as the strong eluent.
The following table outlines the proposed starting chromatographic conditions:
| Parameter | Proposed Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides high efficiency and good retention for the analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common strong solvent in reverse-phase chromatography. |
| Gradient | 5% to 95% B over 5 minutes | A gradient elution ensures efficient elution of the analyte and any impurities. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A small injection volume minimizes band broadening. |
| UV Detector | Diode Array Detector (DAD) | To monitor the elution profile and assess peak purity. |
Mass Spectrometric Conditions:
For highly sensitive and selective quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is proposed. The initial step involves optimizing the ionization of "this compound" in the electrospray ionization (ESI) source, likely in positive ion mode due to the presence of the ketone group which can be protonated.
The precursor ion would correspond to the protonated molecule [M+H]⁺. This precursor ion is then subjected to collision-induced dissociation (CID) to generate characteristic product ions. The most stable and abundant product ions are selected for the MRM transitions.
Based on the structure of "this compound" (molecular weight: 192.24 g/mol ), the following MRM transitions are proposed for quantification and confirmation:
| Parameter | Proposed Value | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Expected to provide good ionization for the target analyte. |
| Precursor Ion [M+H]⁺ | m/z 193.1 | Corresponds to the protonated molecule of the analyte. |
| Product Ion 1 (Quantifier) | m/z 147.1 | Proposed fragment corresponding to the loss of the hydroxyethyl (B10761427) group. |
| Product Ion 2 (Qualifier) | m/z 121.1 | Proposed fragment corresponding to the benzoyl cation. |
| Collision Energy | To be optimized | The energy required to induce fragmentation will be determined experimentally. |
| Dwell Time | 100 ms | Sufficient time to acquire an adequate number of data points across the peak. |
Method Validation
Once the method is developed, it must be validated to ensure its reliability, as per the International Council for Harmonisation (ICH) guidelines. The following validation parameters will be assessed:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.
Linearity and Range: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is constructed by plotting the peak area against the concentration of the analyte over a specified range. The correlation coefficient (r²) should be close to 1.
Accuracy: The accuracy of the method is the closeness of the test results obtained by the method to the true value. It is determined by spiking a known amount of the analyte into a blank matrix and calculating the percent recovery.
Precision: The precision of the method is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The following table summarizes the typical acceptance criteria for the validation parameters:
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.995 |
| Range | To be defined based on the expected concentration of the analyte. |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | ≤ 15% |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
Application to Research Samples
Following successful validation, the method can be applied to the quantitative analysis of "this compound" in various research samples. Sample preparation will be a critical step and will depend on the matrix of the sample. For instance, a simple dilution with the mobile phase may be sufficient for clean samples, while more complex matrices might require extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.
Future Research Directions and Current Research Gaps
Unexplored Synthetic Avenues and Methodological Challenges
The synthesis of 1-[4-(2-Hydroxyethyl)phenyl]butan-1-one and its analogs is an area ripe for investigation. While standard synthetic routes to similar butyrophenones are documented, dedicated studies on this specific molecule are lacking. Future research should focus on developing novel, efficient, and stereoselective synthetic methodologies.
One of the primary challenges lies in the selective functionalization of the aromatic ring and the aliphatic chain. The presence of both a hydroxyl and a ketone group necessitates the use of appropriate protecting group strategies to achieve regioselectivity during synthetic transformations. Methodological challenges may arise from the potential for side reactions, such as self-condensation or oxidation of the hydroxyl group.
Unexplored synthetic avenues include the application of modern catalytic systems, such as transition-metal-catalyzed cross-coupling reactions, to introduce the butanoyl chain or to modify the phenyl ring. Furthermore, enzymatic and biocatalytic approaches could offer highly selective and environmentally benign alternatives to traditional chemical methods. A summary of potential synthetic strategies is presented in Table 1.
Table 1: Potential Synthetic Strategies for this compound and its Analogs
| Synthetic Approach | Description | Potential Advantages |
|---|---|---|
| Friedel-Crafts Acylation | Reaction of 2-phenylethanol (B73330) with butanoyl chloride or butyric anhydride (B1165640) in the presence of a Lewis acid catalyst. | A direct and well-established method for forming the carbon-carbon bond between the aromatic ring and the acyl group. |
| Grignard Reaction | Reaction of a Grignard reagent derived from a protected 4-bromophenylethanol with butyraldehyde, followed by oxidation. | A versatile method for carbon-carbon bond formation, allowing for a wide range of derivatives. |
| Suzuki Coupling | Cross-coupling of a boronic acid derivative of 2-phenylethanol with a butanoyl-containing partner. | A powerful and versatile method for creating carbon-carbon bonds with high functional group tolerance. |
Deeper Mechanistic Understanding of Biological Interactions
The biological activities of this compound are largely uncharacterized. A critical research gap exists in understanding how this compound interacts with biological systems at a molecular level. Future investigations should aim to identify its protein targets and elucidate the mechanisms underlying its potential biological effects. nih.gov
A variety of experimental and computational approaches can be employed to achieve this. High-throughput screening (HTS) of compound libraries against diverse biological targets can provide initial hits. nih.gov Subsequent target validation and deconvolution studies would be necessary to confirm these interactions. Techniques such as affinity chromatography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can be used to characterize the binding kinetics and thermodynamics of the compound with its target proteins.
Furthermore, structural biology techniques, including X-ray crystallography and cryo-electron microscopy, could provide atomic-level insights into the binding mode of this compound with its biological targets. This information would be invaluable for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective analogs. nih.gov
Potential for New Derivatives with Enhanced Academic Utility
The chemical structure of this compound offers multiple points for modification, making it an attractive scaffold for the generation of a library of derivatives. The synthesis and characterization of these new compounds could lead to the discovery of molecules with enhanced academic utility as chemical probes or tool compounds for studying biological processes.
Derivatization strategies could focus on several key areas:
Modification of the hydroxyl group: Esterification or etherification of the hydroxyl group could modulate the compound's polarity and pharmacokinetic properties.
Substitution on the aromatic ring: Introduction of various substituents (e.g., halogens, alkyl, or alkoxy groups) on the phenyl ring could influence its electronic properties and binding affinity to biological targets.
Alteration of the aliphatic chain: The length and branching of the butanoyl chain could be modified to probe the steric requirements of a potential binding pocket.
A systematic exploration of the structure-activity relationships (SAR) of these derivatives would be crucial for identifying compounds with improved potency, selectivity, and desired physicochemical properties. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Characterization
ML models can be trained on existing chemical and biological data to predict a wide range of properties for this compound and its virtual derivatives, including their solubility, toxicity, and potential biological targets. arxiv.orgchemrxiv.org This in silico screening can help prioritize the synthesis of the most promising compounds, thereby saving time and resources.
Table 2: Applications of AI and Machine Learning in the Study of this compound
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Property Prediction | Using ML models to predict physicochemical properties, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and biological activities. nih.gov | Prioritization of synthetic targets and reduction of experimental costs. |
| Virtual Screening | Docking simulations and ML-based scoring functions to screen virtual libraries of derivatives against potential biological targets. | Identification of promising hit compounds for further experimental validation. |
| De Novo Design | Employing generative models to design novel derivatives with desired properties. | Exploration of novel chemical space and discovery of compounds with enhanced activity and selectivity. |
Collaborative Research Opportunities in Chemical Biology and Material Science
The multifaceted nature of this compound presents numerous opportunities for interdisciplinary collaboration, particularly at the interface of chemical biology and material science.
In chemical biology, collaborations between synthetic chemists and biologists would be essential for the design, synthesis, and biological evaluation of new derivatives. The development of chemical probes based on this scaffold could enable the investigation of complex biological pathways and disease mechanisms.
In material science, the hydroxyl and ketone functionalities of the molecule could be exploited for the development of new polymers or functional materials. For instance, the compound could serve as a monomer in polymerization reactions or as a building block for the synthesis of liquid crystals or photoactive materials. Collaborative efforts between organic chemists and material scientists could lead to the discovery of novel materials with unique properties and applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[4-(2-Hydroxyethyl)phenyl]butan-1-one?
- Methodological Answer : The synthesis of aryl butanones typically involves Friedel-Crafts acylation or Claisen-Schmidt condensation. For example, 1-(4-hydroxyphenyl)butan-1-one (a structural analog) is synthesized via base-catalyzed condensation between acetophenone derivatives and aldehydes . For this compound, a plausible route includes:
Step 1 : Introduce the hydroxyethyl group via alkylation of 4-bromophenylbutan-1-one using ethylene glycol under palladium catalysis.
Step 2 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Key Challenges : Ensuring regioselectivity during alkylation and minimizing side reactions like over-oxidation.
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer :
- NMR : The ketone carbonyl (C=O) appears at ~205–215 ppm in NMR. The hydroxyethyl group’s protons resonate as a triplet (~3.7 ppm, -CHOH) and a multiplet (~2.8 ppm, -CH-) in NMR .
- MS : Molecular ion peaks (e.g., [M+H]) should align with the molecular weight (CHO: 192.21 g/mol). Fragmentation patterns include loss of HO (-18 amu) from the hydroxyethyl group .
Advanced Research Questions
Q. How can conflicting impurity profiles in related butanone derivatives be resolved during pharmaceutical analysis?
- Methodological Answer :
- HPLC Optimization : Use a C18 column with gradient elution (acetonitrile/water + 0.1% trifluoroacetic acid) to separate this compound from degradation products (e.g., oxidized hydroxyethyl groups). Adjust retention times by varying pH .
- Case Study : For Ebastine impurities, discrepancies in impurity D quantification were resolved using UPLC-MS/MS with a limit of detection (LOD) of 0.05% .
Q. What strategies improve reaction yields in multi-step syntheses of aryl butanones?
- Methodological Answer :
- Catalyst Screening : Test palladium/copper catalysts for coupling reactions to enhance efficiency. For example, Pd(OAc)/XPhos improves aryl bromide coupling with ethylene glycol derivatives .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution in hydroxyethyl group introduction .
Q. How is the stability of this compound assessed under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks. Monitor degradation via HPLC .
- Key Findings : Hydroxyethyl-containing compounds are prone to oxidation; adding antioxidants (e.g., BHT) or storing under nitrogen improves stability .
Analytical and Safety Evaluation Questions
Q. What analytical methods are recommended for quantifying trace impurities in this compound?
- Methodological Answer :
- GC-MS Headspace Analysis : Detect volatile impurities (e.g., residual solvents) with a DB-5 column and electron ionization .
- ICP-MS : Screen for heavy metals (e.g., Pd from catalysis) at sub-ppm levels .
Q. How are safety assessments for hydroxyethyl-substituted butanones conducted in fragrance research?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
